Product packaging for 2H-Benzimidazole-2-thione(Cat. No.:CAS No. 58536-70-2)

2H-Benzimidazole-2-thione

Cat. No.: B3054152
CAS No.: 58536-70-2
M. Wt: 148.19 g/mol
InChI Key: FHXXWAWFWPVOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2H-Benzimidazole-2-thione is a privileged benzimidazole-based scaffold recognized for its broad and versatile spectrum of biological activities in medicinal chemistry research . This compound serves as a key synthetic intermediate for developing novel pharmacologically active molecules. Its structure is a recognized pharmacophore, and structural modifications at the N1, C2, C5, and C6 positions have been shown to significantly influence biological properties, allowing for targeted research . Research into derivatives of this core structure has demonstrated significant promise in several areas. Studies have shown that some derivatives exhibit potent antioxidant activity and cytoprotective effects against oxidative stress in hepatocytes, with efficacy comparable to quercetin . The radical scavenging mechanism is thought to proceed via both hydrogen atom transfer (HAT) and single-electron transfer (SET) pathways, depending on the medium . Furthermore, this scaffold is a foundation for designing potent enzyme inhibitors . Notably, certain alkylated benzimidazole-2-thione derivatives have been identified as effective inhibitors of the urease enzyme from Helicobacter pylori , with one study showing IC50 values as low as 0.11 mM . Other research avenues include the development of derivatives with anti-inflammatory properties, which act through mechanisms such as cyclooxygenase-2 (COX-2) inhibition and interaction with cannabinoid receptors . The synthetic versatility of this compound, including its use in aza-Michael addition reactions, facilitates the creation of diverse compound libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic use in humans or animals . Ensure you consult the Safety Data Sheet (SDS) and adhere to all safe laboratory handling practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4N2S B3054152 2H-Benzimidazole-2-thione CAS No. 58536-70-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzimidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXXWAWFWPVOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=S)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626001
Record name 2H-Benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58536-70-2
Record name 2H-Benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2h Benzimidazole 2 Thione and Its Derivatives

Primary Synthesis Routes for 2H-Benzimidazole-2-thione

The synthesis of the this compound core primarily relies on condensation and cyclization reactions. These methods provide efficient pathways to this important heterocyclic system.

Condensation Reactions, including with o-Phenylenediamine (B120857) and Carbon Disulfide

A prevalent and well-established method for synthesizing this compound involves the condensation reaction of o-phenylenediamine with carbon disulfide. ontosight.aijchr.orgmedcraveonline.comevitachem.com This reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), in a solvent mixture like ethanol (B145695) and water. jchr.orgfrontiersin.org The base plays a crucial role in facilitating the reaction, and potassium hydroxide has been shown to be highly effective in enhancing the conversion of o-phenylenediamine. jchr.org The reaction proceeds through the formation of a dithiocarbamate (B8719985) intermediate, which subsequently undergoes cyclization to yield the final benzimidazole-2-thione product. evitachem.com

This synthetic approach is not limited to the parent o-phenylenediamine. Substituted o-phenylenediamines can also be employed to generate a variety of substituted this compound derivatives. For instance, the reaction of 4-methyl-1,2-phenylenediamine with carbon disulfide in the presence of a base is a common method for producing 5-methyl-2H-benzimidazole-2-thione. ontosight.ai

In some variations of this condensation reaction, other reagents can be used. For example, a series of benzimidazole-2-thione derivatives have been synthesized through a reaction between a macrocyclic aminal and various nucleophiles in the presence of carbon disulfide. nih.gov

Cyclization Reactions

Cyclization reactions represent another key strategy for the formation of the this compound ring system. These reactions often involve the formation of an intermediate that subsequently cyclizes to form the desired heterocyclic product.

One such example involves the reaction of enaminones, derived from dimedone and o-phenylenediamine derivatives, with carbon disulfide. univ-bouira.dz In the presence of pyridine (B92270) as a catalyst, this reaction unexpectedly leads to the formation of benzimidazol-2-thiones rather than the anticipated benzodiazepine-thiones. The proposed mechanism suggests the formation of an isothiocyanate intermediate which undergoes a selective nucleophilic attack by the secondary amine nitrogen, leading to the five-membered benzimidazole (B57391) ring. univ-bouira.dz

Another approach involves the treatment of N'-(biphenyl-4-ylmethyl)-3,5-difluoro-4-iodobenzene-1,2-diamine with 1,1'-thiocarbonyldiimidazole (B131065) in dimethyl sulfoxide (B87167) (DMSO). This reaction results in the formation of 1-(biphenyl-4-ylmethyl)-4,6-difluoro-5-iodo-1,3-dihydro-2H-benzimidazole-2-thione. google.com

Derivatization Strategies of the this compound Scaffold

The this compound scaffold, with its reactive nitrogen and sulfur atoms, offers numerous possibilities for chemical modification. These derivatization strategies are crucial for tuning the physicochemical properties and biological activities of the resulting compounds.

Alkylation Reactions, including S-Alkylation and N-Alkylation

Alkylation is a widely employed strategy for modifying the this compound core. The molecule possesses two potential sites for alkylation: the sulfur atom (S-alkylation) and the nitrogen atoms (N-alkylation). The outcome of the alkylation reaction can often be controlled by the choice of reagents and reaction conditions. researchgate.netrsc.orgtandfonline.com

S-Alkylation: Alkylation predominantly occurs at the sulfur atom, leading to the formation of 2-(alkylthio)-1H-benzimidazole derivatives. researchgate.netjbarbiomed.com This is often achieved by reacting this compound with alkyl halides in the presence of a base. medcraveonline.comsmolecule.com For example, the reaction with bromoethane (B45996) or chloroacetic acid derivatives leads to the corresponding 2-sulfanylbenzimidazole derivatives. researchgate.net Similarly, treatment with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone (B3395972) yields 2-(prop-2-yn-1-ylthio)-1H-benzimidazole. frontiersin.org

N-Alkylation: While S-alkylation is more common, N-alkylation can also be achieved. In some cases, a mixture of N- and S-alkylated products may be obtained. For instance, the alkylation of 5-chloro-6-(2,3-dichlorophenoxy)-1,3-dihydro-2H-benzimidazole-2-thione with methyl iodide in acetone with potassium carbonate yielded both N-methylated and S-methylated (triclabendazole) products. rsc.org Interestingly, using methyl iodide in aqueous ethanol with potassium hydroxide led selectively to the S-alkylated product. rsc.org Aminomethylation with certain amines like piperidine (B6355638) and 4-methylpiperidine (B120128) has been shown to result in reaction at both nitrogen atoms. researchgate.net

The following table summarizes some examples of alkylation reactions on the this compound scaffold:

Alkylating AgentBaseProduct(s)Reference
Methyl iodidePotassium carbonateN-methyl and S-methyl derivatives rsc.org
Methyl iodidePotassium hydroxideS-methyl derivative rsc.org
Bromoethane-2-(Ethylthio)-1H-benzimidazole researchgate.net
Chloroacetic acid derivatives-2-(Carboxymethylthio)-1H-benzimidazole derivatives researchgate.net
Propargyl bromidePotassium carbonate2-(Prop-2-yn-1-ylthio)-1H-benzimidazole frontiersin.org
1-BromobutaneTriethylamine (B128534)2-(Butylthio)-1H-benzimidazole mdpi.com
DibromopropaneTriethylamine3,4-dihydro-2H- smolecule.comCurrent time information in Bangalore, IN.thiazino[3,2-a]benzimidazole mdpi.comnih.gov

Acylation Reactions

Acylation of this compound is another important derivatization method. jchr.orgnih.gov The reaction with acylating agents can lead to the formation of N-acylated or S-acylated products, although N-acylation is more commonly observed.

For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride (B1165640) yields 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. mdpi.com Interestingly, attempted alkylation of this N-acetylated product in the presence of a base resulted in the loss of the acetyl group, yielding the same S-alkylated products as the direct alkylation of the parent thione. mdpi.comnih.gov This suggests that the acetyl group can act as a protecting group that can be removed under basic conditions.

Formation of Hybrid Systems

The this compound scaffold is an excellent platform for the construction of hybrid molecules, where it is combined with other heterocyclic systems to create novel compounds with potentially enhanced biological activities. nih.govnih.gov

One approach involves the synthesis of benzimidazole/1,2,3-triazole hybrids. This can be achieved by first synthesizing 2-(prop-2-yn-1-ylthio)-1H-benzimidazole via S-alkylation of this compound with propargyl bromide. frontiersin.org This alkyne-functionalized intermediate can then undergo a click reaction with various azides to form the desired triazole hybrids. frontiersin.org

Another strategy involves the creation of thiadiazole-benzimidazole hybrids. For instance, a series of triazole-, thiadiazole-, and thiosemicarbazone-benzimidazole hybrid compounds have been synthesized and evaluated for their potential biological activities. uctm.edu

The combination of the benzimidazole core with other heterocycles like 1,3,4-oxadiazole (B1194373) has also been explored to develop new classes of inhibitors for various enzymes. researchgate.net

Benzimidazole/1,2,3-Triazole Hybrids

The fusion of benzimidazole and 1,2,3-triazole moieties has yielded hybrid molecules with notable biological potential. A key synthetic strategy involves the alkylation of this compound. For instance, the reaction of o-phenylenediamine with carbon disulfide in the presence of potassium hydroxide produces benzimidazole-2-thione. This intermediate can then be alkylated with propargyl bromide to introduce a terminal alkyne, a crucial functional group for the subsequent "click" reaction.

The resulting 2-(prop-2-yn-1-ylthio)-1H-benzimidazole can then undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with various aryl azides to generate the desired benzimidazole/1,2,3-triazole hybrids. This modular approach allows for the creation of a diverse library of compounds by varying the substitution on the aryl azide (B81097) component.

Another approach involves the initial formation of an azide derivative from 2-chloromethyl benzimidazole, which is then condensed with ethyl acetoacetate (B1235776) and subsequently treated with hydrazine (B178648) hydrate (B1144303). The resulting hydrazide can be reacted with substituted isothiocyanates to yield the final triazole-containing hybrids.

Table 1: Synthesis of Benzimidazole/1,2,3-Triazole Hybrids

Starting MaterialReagentsKey IntermediateFinal Product ClassRef
o-Phenylenediamine1. CS₂, KOH2. Propargyl bromide2-(prop-2-yn-1-ylthio)-1H-benzimidazoleBenzimidazole/1,2,3-triazole hybrids
2-Chloromethyl benzimidazole1. NaN₃2. Ethyl acetoacetate3. Hydrazine hydrate4. Ar-NCSBenzimidazole-triazole hydrazideBenzimidazole-triazole-thiourea hybrids
Hydrazone Derivatives

Hydrazone derivatives of this compound are another important class of compounds. A common synthetic route begins with the alkylation of 2-mercaptobenzimidazole (B194830) with a suitable halo-ester, such as ethyl chloroacetate, to form an ester intermediate. This ester is then reacted with hydrazine hydrate to produce the corresponding acetohydrazide.

The key step in forming the hydrazone is the condensation of the acetohydrazide with a variety of substituted aldehydes or ketones. This reaction is typically carried out in a suitable solvent like methanol (B129727) with a catalytic amount of acid, such as acetic acid. The versatility of this method allows for the synthesis of a wide array of hydrazone derivatives by simply changing the aldehydic or ketonic reactant.

Table 2: Synthesis of Hydrazone Derivatives of this compound

Starting MaterialReagentsKey IntermediateFinal Product ClassRef
2-Mercaptobenzimidazole1. Ethyl chloroacetate2. Hydrazine hydrate2-(1H-benzimidazol-2-ylthio)acetohydrazideBenzimidazole-hydrazone derivatives
2-(3,4-Dichlorobenzoyl)benzoic acid1. Ethanol, H₂SO₄2. Hydrazine hydrate3. Substituted aldehydes2-(3,4-Dichlorobenzoyl)benzoic acid hydrazideHydrazone derivatives
Thiazolo[3,4-a]benzimidazole Derivatives

The synthesis of thiazolo[3,4-a]benzimidazole derivatives can be achieved through a multi-component reaction. One reported method involves the reaction of o-phenylenediamine, an aromatic aldehyde, and 2-mercaptoacetic acid. This one-pot synthesis provides a direct route to the fused heterocyclic system.

Another approach involves the Knoevenagel condensation of a tricyclic thiazolo[3,4-a]benzimidazole-2-thione with an aldehyde, such as furaldehyde, in acetic acid buffered with sodium acetate. The initial tricyclic system can be prepared from aminophenylene dithiocarbamate and chloroacetic acid via a Hantzsch-type reaction.

Thiazino[3,2-a]benzimidazole Cyclization Products

The formation of the thiazino[3,2-a]benzimidazole ring system from this compound derivatives often occurs through an intramolecular cyclization. A notable example is the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane (B121459) in ethanol with triethylamine as a base. Instead of the expected bis-alkylated product, the reaction yields 3,4-dihydro-2H-thiazino[3,2-a]benzimidazole. This outcome suggests that the initial S-alkylation is followed by an intramolecular cyclization involving the nitrogen atom of the benzimidazole ring.

This intramolecular cyclization highlights the reactivity of the benzimidazole nitrogen as a nucleophile, leading to the formation of a fused tricyclic system.

Other Fused Heterocyclic Systems

The reactivity of this compound allows for its use as a precursor in the synthesis of various other fused heterocyclic systems. For example, reaction with α-haloketones can lead to the formation of thiazolo[3,2-a]benzimidazoles. The initial step is the S-alkylation of the 2-mercaptobenzimidazole with the α-haloketone, followed by cyclization, which can be promoted by reagents like acetic anhydride/pyridine or polyphosphoric acid.

Furthermore, the reaction of 2-mercaptobenzimidazoles with dimethyl acetylenedicarboxylate (B1228247) can lead to the formation of novel thiazolidine (B150603) derivatives.

Advanced Synthetic Approaches

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazole derivatives to minimize environmental impact and improve efficiency. These principles focus on waste prevention, atom economy, use of less hazardous chemicals, energy efficiency, and the use of renewable feedstocks.

In the context of this compound and its derivatives, green synthetic methods often involve the use of alternative energy sources like microwave irradiation, which can significantly reduce reaction times from hours to minutes. The use of environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG), is another key aspect. For example, the synthesis of benzimidazole derivatives has been reported in water at elevated temperatures without the need for a catalyst, which is highly advantageous from both an economic and environmental standpoint.

Catalysis plays a crucial role in green synthetic approaches. The use of recyclable catalysts, such as zinc triflate or montmorillonite (B579905) K10 clay, has been explored for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. These catalysts can often be recovered and reused, reducing waste and cost.

The concept of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product, is also a central tenet. Designing synthetic routes that minimize the formation of byproducts is a key goal in the green synthesis of these heterocyclic compounds.

Catalyst-Free Synthesis Procedures

The synthesis of this compound and its derivatives can be achieved through environmentally benign methods that operate without a catalyst. These procedures often involve solvent-free conditions, such as solid-phase grinding or ball milling, which offer advantages like reduced reaction times, higher yields, and operational simplicity. umich.edumdpi.com

One prominent catalyst-free approach involves the condensation of o-phenylenediamine derivatives with a thiourea (B124793) source. umich.edu A specific method details the synthesis of 2-mercaptobenzimidazole derivatives by grinding a mixture of an appropriate o-phenylenediamine and ammonium (B1175870) thiocyanate (B1210189) in a mortar with a pestle at room temperature. umich.edusemanticscholar.org The reaction proceeds until the mixture turns into a melt, and for liquid starting materials, thorough mixing is sufficient. semanticscholar.org This solid-phase grinding method is considered a green synthetic route. umich.edusemanticscholar.org

Another efficient catalyst-free technique is ball milling. mdpi.com This mechanochemical approach has been successfully used for the synthesis of benzimidazol-2-thione from o-phenylenediamine and thiourea. The process involves milling the reactants together under optimized conditions of frequency and time, leading to high product yields. mdpi.com For instance, milling o-phenylenediamine with thiourea or ammonium thiocyanate can produce the desired product in yields of up to 97%. mdpi.com

The following table summarizes the results for the catalyst-free synthesis of various 2-mercaptobenzimidazole derivatives.

Table 1: Catalyst-Free Synthesis of 2-Mercaptobenzimidazole Derivatives via Grinding umich.edu Reactants: o-Phenylenediamine derivative (1 mmol) and Ammonium Thiocyanate (1 mmol) with a catalytic amount (0.05 mol%) of NH4Cl.

EntrySubstituent ASubstituent BTime (h)Yield (%)
1cHH1.578
2cHNO₂348
3cHCl260
4cHMe180
5cHOMe1.582
6cHBr185
7cClCl354

Regioselective Synthesis of Substituted Derivatives

Regioselectivity is a critical challenge in the functionalization of this compound, which exists in a tautomeric equilibrium with its thiol form, 2-mercaptobenzimidazole. This provides multiple reactive sites, primarily the two nitrogen atoms and the exocyclic sulfur atom, making controlled substitution difficult. rsc.org However, various strategies have been developed to achieve regioselective synthesis of N- or S-substituted derivatives.

Alkylation reactions are commonly employed for substitution. The reaction of 2-mercaptobenzimidazole with alkyl halides can lead to S-alkylation or N,N'-dialkylation, depending on the reaction conditions. For example, reacting 1H-benzo[d]imidazole-2(3H)-thione with ethyl bromoacetate (B1195939) in dry acetone using triethylamine as a base selectively yields the S-substituted product, ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate, in high yield. mdpi.com In contrast, using two equivalents of the alkylating agent can lead to the N,N'-disubstituted product. mdpi.com The synthesis of 2-(prop-2-yn-1-ylthio)-1H-benzimidazole is achieved through the selective S-alkylation of benzimidazole-2-thione using propargyl bromide in the presence of anhydrous potassium carbonate. frontiersin.org

A notable example of regioselective synthesis involves the reaction of a macrocyclic aminal, 6H,13H-5:12,7:14-dimethanedibenzo[d,i]- Current time information in Bangalore, IN.evitachem.comnih.govmedcraveonline.comtetraazecine (DMDBTA), with carbon disulfide in the presence of various nucleophiles like alcohols. nih.govresearchgate.net This reaction does not yield the expected cyclic dithiocarbamate but instead produces 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione derivatives through a regioselective cleavage of the aminal's N-CH2-N moiety. researchgate.net The yield of these N,N'-disubstituted products is influenced by the size of the nucleophile used. nih.gov

The following table presents data on the regioselective synthesis of N,N'-disubstituted benzimidazole-2-thione derivatives.

Table 2: Synthesis of 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7) Derivatives nih.gov Reactants: DMDBTA (5) and Carbon Disulfide in the presence of a nucleophile (NuH).

EntryNucleophile (NuH)Product (7) Yield (%)Time (h)
aMethanol48.524
bEthanol30.130
cn-Propanol23.334
dn-Butanol15.040
eHydrogen Cyanide25.324
fBenzotriazole35.224

Reaction Mechanisms and Pathways in this compound Synthesis

The most fundamental synthesis of the this compound core involves the reaction of o-phenylenediamine with carbon disulfide. evitachem.commedcraveonline.com The generally accepted mechanism for this transformation begins with the nucleophilic attack of one amino group of o-phenylenediamine on the carbon atom of carbon disulfide. evitachem.com This initial step, typically conducted under basic conditions (e.g., KOH), forms a dithiocarbamate intermediate. evitachem.com This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the thiocarbonyl carbon, leading to the elimination of a molecule of hydrogen sulfide (B99878) (H₂S) and the formation of the stable benzimidazole-2-thione ring system. evitachem.comnih.gov

A more complex pathway has been proposed for the synthesis of substituted derivatives from specific starting materials. nih.gov For instance, when the macrocyclic aminal (DMDBTA) reacts with carbon disulfide, it is believed to first form a highly active dithiocarbamate salt intermediate. nih.gov This intermediate then reacts with a nucleophile (such as an alcohol). A subsequent regioselective cleavage of the N-CH2-N bond occurs, followed by cyclization of an acyclic intermediate to form the 1,3-disubstituted benzimidazole-2-thione, accompanied by the elimination of H₂S. nih.govresearchgate.net

In another variation, the reaction of enaminones (derived from dimedone and o-phenylenediamine derivatives) with carbon disulfide provides a pathway to N-substituted benzimidazol-2-thiones. univ-bouira.dz The proposed mechanism suggests that an isothiocyanate intermediate is formed initially. The subsequent cyclization is driven by the selective nucleophilic attack of the secondary amine's nitrogen atom onto the isothiocyanate's central carbon. This intramolecular reaction is favored over a potential attack by a carbon atom from the dimedone moiety, leading specifically to the formation of the five-membered benzimidazole ring. univ-bouira.dz Theoretical quantum-chemical calculations have been employed to support the higher nucleophilicity of the amine nitrogen, thus rationalizing the observed product formation. univ-bouira.dz

Spectroscopic and Structural Characterization of 2h Benzimidazole 2 Thione and Its Derivatives

Vibrational Spectroscopy (Infrared, FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a fundamental tool for identifying the functional groups present in 2H-Benzimidazole-2-thione. The infrared spectra of benzimidazoline-2-thiones provide strong evidence supporting the thione tautomeric form over the thiol form. rsc.org

Key characteristic absorption bands observed in the FT-IR spectrum of this compound and its derivatives include:

N-H Stretching: A significant broad absorption band is typically observed in the range of 3100-3457 cm⁻¹, corresponding to the N-H stretching vibrations of the imidazole (B134444) ring. nih.gov

C=S Stretching: The presence of the thiocarbonyl group (C=S) is confirmed by a strong absorption band. In various derivatives, this vibration is reported in the range of 1098-1108 cm⁻¹. nih.gov

Thioamide Bands: Strong bands appearing near 1200 cm⁻¹ and 1500 cm⁻¹ are considered characteristic of the thioamide system (-N-C=S) within the molecule. rsc.org

Aromatic C-H and C=C Stretching: The benzimidazole (B57391) ring structure gives rise to characteristic aromatic C-H stretching vibrations, typically above 3000 cm⁻¹, and aromatic C=C skeletal stretching bands in the 1400–1650 cm⁻¹ region. rsc.org

The table below summarizes key FT-IR vibrational frequencies for this compound and related derivatives.

Vibrational ModeFrequency Range (cm⁻¹)Reference
N-H Stretch3100 - 3457 nih.gov
Aromatic C-H Stretch> 3000
C=C Aromatic Stretch1400 - 1650 rsc.org
Thioamide Band~1500 rsc.org
Thioamide Band~1200 rsc.org
C=S Stretch1098 - 1108 nih.gov

Mass Spectrometry (MS, GC-MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed, confirming its molecular weight. nist.gov The fragmentation patterns of benzimidazole derivatives often involve characteristic cleavage and rearrangement processes. researchgate.net For example, the mass spectrum of 1,3-bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione shows a clear molecular ion at m/z 238. nih.gov

CompoundTechniqueKey Ion (m/z)Reference
This compoundEI-MSM⁺ nist.gov
1,3-Bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thioneEIMS238 (M⁺) nih.gov

X-ray Diffraction Analysis

X-ray diffraction analysis is a cornerstone technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound and its derivatives, this method provides precise information on molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern their crystal packing.

The molecular structure of this compound consists of a planar benzimidazole core. X-ray crystallographic studies have confirmed the thione tautomer as the predominant form in the solid state. mdpi.comnih.gov The planarity of the benzimidazole group is a recurring feature in its derivatives as well. researchgate.net For instance, in the case of 5-Amino-1H-benzimidazole-2(3H)-thione, the benzimidazole ring system is nearly planar, and the exocyclic sulfur atom lies close to this plane. nih.gov

The crystal structures of various derivatives have been determined, revealing different space groups and unit cell parameters. For example, two derivatives, 2-(butylthio)-1H-benzo[d]imidazole and 3,4-dihydro-2H- mdpi.comnih.govthiazino[3,2-a]benzimidazole, were crystallized in the orthorhombic Pbca and monoclinic P21/c space groups, respectively. nih.govnih.gov In 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) and 4,5-Dimethylbenzimidazolene-2-thione (M2), the unit cell parameters have also been reported. materialsciencejournal.org The crystal packing of these molecules is often influenced by the formation of extensive networks of intermolecular interactions.

Crystal Data for Selected this compound Derivatives
CompoundCrystal SystemSpace GroupReference
2-(butylthio)-1H-benzo[d]imidazoleOrthorhombicPbca nih.gov
3,4-dihydro-2H- mdpi.comnih.govthiazino[3,2-a]benzimidazoleMonoclinicP21/c nih.gov
5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione-- materialsciencejournal.org
4,5-Dimethylbenzimidazolene-2-thione-- materialsciencejournal.org

Intermolecular interactions play a crucial role in the crystal packing of this compound and its derivatives. Hydrogen bonding is a prominent feature, with the N-H groups of the imidazole ring acting as hydrogen bond donors and the thione sulfur atom often serving as an acceptor. In the crystal structure of 5-Amino-1H-benzimidazole-2(3H)-thione, molecules form tetramers through N—H⋯S hydrogen bonds. nih.gov These tetramers are further linked by N—H⋯N hydrogen bonds, creating chains. nih.gov

Intermolecular Interactions in Selected this compound Derivatives
CompoundInteraction TypeDescriptionReference
5-Amino-1H-benzimidazole-2(3H)-thioneN—H⋯S Hydrogen BondingFormation of molecular tetramers. nih.gov
5-Amino-1H-benzimidazole-2(3H)-thioneN—H⋯N Hydrogen BondingLinking of tetramers into chains. nih.gov
5-Methoxy-1H-benzo[d]imidazole-2(3H)-thioneπ-π StackingCentroid-centroid distance of 3.658 Å. materialsciencejournal.org

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The electronic spectra of this compound and its derivatives are characterized by absorption bands in the ultraviolet region, corresponding to π→π* and n→π* transitions. The exact positions of the absorption maxima (λmax) can be influenced by the solvent and the substituents on the benzimidazole ring.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to complement experimental UV-Vis data and to assign the observed electronic transitions. For 2-aminobenzimidazole, a related compound, the experimental UV spectra in ethanol (B145695) and water show absorption maxima around 283 nm, 243 nm, and 212 nm in ethanol, and 280 nm, 244 nm, and 204 nm in water. researchgate.net These absorptions are attributed to transitions between frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The electronic properties, and thus the UV-Vis spectra, of these compounds are of interest for their potential applications in various fields, including as fluorescent sensors. rsc.org

UV-Vis Absorption Data for a Related Benzimidazole Derivative
CompoundSolventλmax (nm)Reference
2-aminobenzimidazoleEthanol283, 243, 212 researchgate.net
Water280, 244, 204 researchgate.net

Thermal Analysis Techniques (Differential Thermal Analysis-Thermogravimetry, DTA-TG)

Thermal analysis techniques such as Differential Thermal Analysis (DTA) and Thermogravimetry (TG) are used to study the thermal stability and decomposition behavior of materials. These methods provide information on melting points, phase transitions, and the temperatures at which the compound degrades.

While specific DTA-TG data for this compound is not detailed in the provided search results, the thermal decomposition of related metal complexes of benzimidazole has been studied. For instance, the thermal analysis of cobalt(II) and copper(II) fumarate (B1241708) complexes with imidazole and 2-methylimidazole (B133640) has been reported. researchgate.net Such studies are crucial for understanding the thermal stability of these compounds, which is important for their potential applications in materials science.

Advanced X-ray Absorption Spectroscopy (XANES/EXAFS) for Coordination Environments

X-ray Absorption Spectroscopy (XAS), including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful technique for probing the local electronic and geometric structure of a specific element in a material. This is particularly useful for studying the coordination environment of metal ions in complexes with ligands like this compound.

XAFS studies at the Cu K-edge have been performed on copper complexes with benzimidazole ligands. kit.edu These studies provide information on the oxidation state of the copper ion, its coordination number, and the distances to the coordinating atoms. researchgate.net For example, in a series of [Cu(BzImH)4X2] complexes, XANES analysis confirmed the +2 oxidation state of copper. researchgate.net EXAFS analysis of these complexes has been used to determine the bond lengths between the copper center and the nitrogen atoms of the benzimidazole ligands, as well as the apical ligands. kit.edu This technique is particularly valuable when single crystals for X-ray diffraction are not available. kit.edu

Coordination Chemistry of 2h Benzimidazole 2 Thione

Ligand Behavior and Coordination Modes of 2H-Benzimidazole-2-thione

This compound is a flexible ligand capable of adopting several coordination modes, a characteristic stemming from the presence of multiple potential donor sites: the two nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom of the thione group. Its behavior as a ligand is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. It can act as a monodentate, bidentate, or bridging ligand, leading to the formation of a diverse range of coordination complexes with varying structural motifs.

Sulfur and Nitrogen Donor Interactions

The coordination of this compound to metal centers predominantly involves the sulfur and/or nitrogen atoms. In many instances, the molecule acts as a neutral ligand, coordinating through the sulfur atom of the thione group. This mode of interaction is observed in various transition metal complexes. Spectroscopic evidence, such as changes in the chemical shifts of the thione carbon atom and the thioamide proton in NMR spectra, confirms the coordination of the sulfur atom to the metal center nih.gov.

In other cases, this compound can act as a bridging ligand, coordinating to two different metal centers. This bridging can occur through the sulfur atom, creating a µ-S bridge, or it can involve both the sulfur and one of the nitrogen atoms, leading to a more complex bridged structure. The deprotonation of the N-H group can lead to the formation of an anionic ligand, which can then chelate to a metal center through both a nitrogen and the sulfur atom, forming a stable chelate ring.

Role of the Thione Group in Complex Formation

The thione group (C=S) plays a pivotal role in the coordination chemistry of this compound. The sulfur atom, being a soft donor, exhibits a strong affinity for soft metal ions, such as mercury(II) and copper(I). The coordination through the sulfur atom is a common feature in the formation of many of its metal complexes. In some complexes, the this compound ligand exists in its thione tautomeric form both in the solid state and in solution within the complexes nih.gov. The versatility of the thione group allows for both terminal (monodentate) and bridging coordination modes. For instance, in some dinuclear copper(I) complexes, the this compound ligand can bridge two copper centers through its exocyclic sulfur atom nih.gov.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes of this compound is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be varied to isolate complexes with different metal-to-ligand ratios and coordination geometries. Characterization of these complexes is carried out using a range of spectroscopic and analytical techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, elemental analysis, and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Zinc, Cobalt, Nickel, Iron, Copper, Mercury, Gold)

A wide variety of transition metal complexes of this compound and its derivatives have been synthesized and characterized.

Zinc Complexes: The zinc salt of this compound is a known compound, often referred to as Zinc 2-mercaptobenzimidazole (B194830) researchgate.netresearchgate.netrsc.orguobabylon.edu.iqsemanticscholar.org. In these complexes, the ligand typically coordinates to the zinc ion through the sulfur atom.

Cobalt Complexes: Cobalt(II) complexes with substituted benzimidazoles have been reported to form tetrahedral complexes of the formula CoX₂L₂ (where X is a halide and L is the benzimidazole (B57391) derivative) nih.gov.

Nickel Complexes: Nickel(II) complexes with benzimidazole-derived ligands have been synthesized and shown to exhibit various coordination geometries, including distorted octahedral structures sinfoochem.comresearchgate.net.

Iron Complexes: Iron(II) complexes with thione-containing ligands have been studied, revealing high-spin octahedral geometries with coordination through both nitrogen and sulfur atoms researchgate.net.

Copper Complexes: Copper(I) and Copper(II) complexes of this compound have been reported. In some dinuclear copper(I) complexes, the ligand acts as a bridge between two copper atoms through the sulfur atom nih.gov. Copper(II) complexes with benzimidazole ligands have also been extensively studied, often exhibiting distorted octahedral or tetrahedral geometries.

Mercury Complexes: Detailed studies on mercury(II) complexes with this compound have revealed the formation of both 1:1 and 1:2 (metal:ligand) complexes. In these complexes, coordination occurs through the sulfur atom. The resulting geometries can be tetrahedral in monomeric complexes or trigonal bipyramidal in polymeric structures nih.gov.

Gold Complexes: Gold(I) and gold(III) complexes with benzimidazole derivatives have been synthesized and characterized. These complexes show coordination through the nitrogen or carbon (in the case of N-heterocyclic carbene complexes) atoms of the benzimidazole ring.

Below is a table summarizing some of the characterized transition metal complexes with benzimidazole-based ligands.

MetalLigandFormulaCoordination GeometryReference
Mercury(II)This compoundHgI₂(bzimtH₂)Polymeric, trigonal bipyramidal nih.gov
Mercury(II)This compoundHgI₂(bzimtH₂)₂Monomeric, tetrahedral nih.gov
Copper(I)1H-benzimidazole-2(3H)-thione[Cu₂(tsac)₂(Sbim)₂(CH₃CN)]Triply bridged dinuclear nih.gov
Copper(I)1H-benzimidazole-2(3H)-thione[Cu₂(tsac)₂(Sbim)₃]Dicopper(I) with bridging thione nih.gov
Iron(II)Imidazolyl-thione ligandtrans-[Fe(ImPyS)₂(NCE)₂]Octahedral, high-spin researchgate.net
Nickel(II)2-(1H-benzimidazol-2-yl)-phenoxy[Ni(L)₂]Distorted octahedral sinfoochem.com
Cobalt(II)Substituted benzimidazoleCoX₂L₂Tetrahedral nih.gov
Gold(I)Benzimidazole derivative[Au(pben)(PPh₃)]Linear

Main Group Metal Complexes (e.g., Calcium)

While the coordination chemistry of this compound with transition metals is well-documented, there is a notable scarcity of research on its complexes with main group metals, particularly with alkaline earth metals like calcium. Theoretical studies on the interaction of imidazolate and benzimidazolate anions with alkaline and alkaline-earth metals suggest the possibility of both N-σ and π-coordination modes. However, to date, no specific synthesis and structural characterization of a calcium complex with this compound has been reported in the reviewed literature. The study of such complexes could offer interesting insights into the coordination preferences of hard metal ions with this versatile ligand.

Diiodine Adducts

This compound readily forms charge-transfer adducts with diiodine. The reaction of this compound (MBZIM) with diiodine results in the formation of a compound with the formula {[(MBZIM)₂I]⁺[I₃]⁻}·[(MBZIM)·I₂]. This product co-crystallizes as a mixed "spoke" and "iodonium" salt. In the molecular diiodine adduct component, [(MBZIM)I₂], there is a linear coordination geometry with the iodine atom bonded to the thione-sulfur atom. The other component is an ionic adduct, {[(MBZIM)₂I]⁺·[I₃]⁻}, where an iodine atom is coordinated by two thione-sulfur atoms. The S-I bond lengths in such adducts are typically in the range of 2.571 to 2.874 Å.

Adduct ComponentFormulaCoordination GeometryKey Feature
Molecular Adduct[(MBZIM)I₂]Linear S-I-I"Spoke" structure
Ionic Adduct{[(MBZIM)₂I]⁺·[I₃]⁻}Linear S-I-S cation"Iodonium" salt

Compound Names Table

Abbreviation/NameFull Chemical Name
This compoundThis compound
bzimtH₂Benzo-1,3-imidazole-2-thione
MBZIMBenzimidazole-2-thione
tsacThiosaccharinate
Sbim1H-benzimidazole-2(3H)-thione
ImPyS3-methyl-1-(pyridyl)imdazolyl-2-thione
pben2-(2'-pyridyl)benzimidazole
PPh₃Triphenylphosphine

Structural Aspects of Coordination Compounds

The coordination chemistry of this compound is multifaceted, largely due to its ability to exist in thione-thiol tautomeric forms. However, spectral and X-ray crystallographic data confirm that it predominantly exists in the thione form. nih.gov This structure presents multiple potential donor sites for coordination with metal ions, primarily the exocyclic sulfur atom and the pyridine-type nitrogen atom (N3) within the imidazole ring.

The versatility of this compound and its derivatives as ligands allows for the formation of complexes with diverse geometries. The specific coordination mode and resulting structure depend on the metal ion, the stoichiometry of the reaction, and the presence of other ligands. For instance, derivatives of 2-guanidinobenzimidazole (B109242) have been shown to coordinate in a bidentate fashion through the N3 and a guanidinyl nitrogen (N12), resulting in tetrahedral, square-planar, or octahedral geometries. In complexes with Cu(II) and Zn(II), tetrahedral structures are common, while Ni(II) complexes often exhibit a square-planar geometry. researchgate.net

Coordination can occur in several ways:

Monodentate: Coordination primarily through the exocyclic sulfur atom is common.

Bidentate: The ligand can form a chelate ring by coordinating through both the sulfur and one of the imidazole nitrogen atoms. researchgate.net This bidentate nature often leads to the formation of stable six-membered rings. researchgate.net

The resulting metal complexes can be monomeric or polymeric, depending on the coordination behavior of the ligand and the metal center. nih.gov The interplay of these factors allows for the synthesis of a wide array of coordination compounds with tailored structural properties.

Research on Catalytic Applications of Metal Complexes

Metal complexes derived from benzimidazole structures are effective catalysts in various organic reactions. mdpi.com The presence of the benzimidazole ligand influences the activity of the metal center, making these complexes suitable for applications in fields ranging from pharmaceuticals to polymers. mdpi.com

One significant application is in transfer hydrogenation reactions. Ruthenium(II) complexes containing benzimidazole derivative ligands have demonstrated high efficiency as catalysts for the hydrogenation of ketones. mdpi.com These reactions are fundamental in organic synthesis for producing alcohols from carbonyl compounds.

Another area of application is in photopolymerization. Copper(II) complexes based on benzimidazole Schiff base ligands act as novel photoredox catalysts. researchgate.net When combined with a co-initiator like triethylamine (B128534) and an iodonium (B1229267) salt, these complexes can initiate the free-radical polymerization of monomers such as ethylene (B1197577) glycol diacrylate upon exposure to visible light. researchgate.net This process is also capable of generating metal nanoparticles, like gold and silver, within the polymer matrix, creating hybrid materials with unique properties. researchgate.net

The table below summarizes key catalytic applications involving metal complexes of benzimidazole derivatives.

Metal ComplexType of ReactionApplication
Ruthenium(II)-BenzimidazoleTransfer HydrogenationSynthesis of alcohols from ketones
Copper(II)-BenzimidazolePhotoredox CatalysisFree-radical polymerization

Investigation of Materials Science Applications of Metal Complexes

The unique electronic and structural properties of this compound metal complexes make them valuable in materials science, particularly for enhancing the durability and stability of other materials.

Antioxidant Properties in Polymeric Materials

The antioxidant mechanism of benzimidazole derivatives can involve radical scavenging, where they neutralize the reactive free radicals that propagate the degradation process. nih.gov Furthermore, complexation with metal ions can significantly enhance the antioxidant capabilities of organic ligands. nih.gov These metal complexes can act as superior free radical scavengers, potentially by providing additional centers for superoxide (B77818) dismutation. nih.gov The incorporation of benzimidazole moieties into polymer backbones has also been shown to improve the thermal stability of materials like polyimides, preventing thermal fractures by distributing energy through their conjugated system. mdpi.com

Corrosion Inhibition Mechanisms

Benzimidazole and its derivatives, including this compound, are highly effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The inhibition mechanism involves a combination of physical and chemical adsorption processes:

Adsorption: The molecules adsorb onto the metal surface. The benzimidazole ring and its heteroatoms (nitrogen and sulfur) are crucial for this process. The nitrogen and sulfur atoms act as primary adsorption sites, facilitating strong interactions with the metal surface.

Protective Film Formation: The adsorbed inhibitor molecules form a stable, protective layer. This film acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Mixed-Type Inhibition: Electrochemical studies show that these compounds typically function as mixed-type inhibitors. This means they suppress both the anodic and cathodic reactions, although one may be more predominant. For instance, some benzimidazole derivatives show mainly anodic effects, while others have a more pronounced cathodic action.

The efficiency of corrosion inhibition increases with the concentration of the inhibitor. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

The following table presents data on the corrosion inhibition performance of benzimidazole derivatives on mild steel in a 1.0 M HCl solution.

InhibitorConcentration (M)Inhibition Efficiency (%)Type of Inhibition
Derivative 15 x 10⁻³94.6Mixed
Derivative 25 x 10⁻³96.2Mixed

Data synthesized from studies on 2-mercaptobenzimidazole derivatives.

Compound Names Table

Abbreviation / Trivial NameSystematic Name
2-Mercaptobenzimidazole (MBI)This compound
Ruthenium(II)Ruthenium(II) ion
Copper(II)Copper(II) ion
Nickel(II)Nickel(II) ion
Zinc(II)Zinc(II) ion
Ethylene glycol diacrylate2-(acryloyloxy)ethyl acrylate
TriethylamineN,N-Diethylethanamine

Theoretical and Computational Investigations of 2h Benzimidazole 2 Thione

Quantum Chemical Calculations

Quantum chemical calculations have emerged as powerful tools for elucidating the electronic structure, molecular geometry, and reactivity of various chemical compounds. These computational methods provide detailed insights at the atomic level, complementing experimental findings and guiding further research. In the study of 2H-Benzimidazole-2-thione and its derivatives, quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio Hartree-Fock theory, have been instrumental in understanding its fundamental properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT has been extensively applied to study benzimidazole (B57391) derivatives, offering a balance between accuracy and computational cost.

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Theoretical calculations are performed to find the minimum energy conformation, which corresponds to the most probable structure. These computationally derived structures can then be compared with experimental data, typically obtained from X-ray crystallography, to validate the accuracy of the theoretical method.

In a study of two closely related benzimidazole-2-thione derivatives, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1) and 4,5-Dimethylbenzimidazolene-2-thione (M2), geometry optimization was performed using the B3LYP/6-311+G(d,p) level of theory. materialsciencejournal.org The calculated bond lengths and angles showed a high degree of correlation with the experimental X-ray diffraction data, indicating the reliability of the DFT method for this class of compounds. materialsciencejournal.org For instance, the maximum deviation between the optimized and experimental bond lengths for the N1-C7 and N2-C7 bonds in M1 was approximately 0.023 Å. materialsciencejournal.org Such close agreement between theoretical and experimental values confirms that the optimized geometry is a reliable representation of the molecular structure.

Table 1: Comparison of Selected Experimental and Calculated Geometrical Parameters for a Benzimidazole-2-thione Derivative (M1) (Note: Data is for 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione, a closely related derivative)

ParameterBond/AngleExperimental (X-ray) (Å/°)Calculated (DFT/B3LYP) (Å/°)
Bond LengthS-C71.6731.670
N1-C71.3651.388
N2-C71.3661.389
Bond AngleN1-C7-N2108.9108.7
N1-C7-S125.7125.6
N2-C7-S125.4125.7
Source: Material Science Research India materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. libretexts.org

DFT calculations are widely used to determine the energies of the HOMO and LUMO and the corresponding energy gap. For the benzimidazole-2-thione derivatives M1 and M2, the HOMO-LUMO energy gaps were calculated to be approximately 4.40 eV and 4.39 eV, respectively. materialsciencejournal.org This relatively large energy gap suggests that these molecules are chemically stable. The analysis of the electron density distribution shows that the HOMO is primarily localized on the benzimidazole ring, while the LUMO is distributed over both the benzimidazole and phenyl rings. dergipark.org.tr

Table 2: Calculated Frontier Molecular Orbital Energies for Benzimidazole-2-thione Derivatives (Note: Data is for M1: 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione and M2: 4,5-Dimethylbenzimidazolene-2-thione)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
M1-6.21-1.814.40
M2-6.10-1.714.39
Source: Material Science Research India materialsciencejournal.org

DFT calculations can also be employed to predict the thermodynamic properties of molecules at different temperatures. By performing frequency calculations on the optimized geometry, parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined. These calculations are valuable for understanding the stability and behavior of the molecule under various thermal conditions. Studies on benzimidazole derivatives have utilized DFT to examine the effect of temperature changes (e.g., from 200K to 1000K) on their thermodynamic properties. researchgate.net

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be derived. These descriptors provide quantitative measures of various aspects of a molecule's reactivity and are used in Quantitative Structure-Activity Relationship (QSAR) studies. Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ).

These parameters help in predicting the behavior of the molecule in chemical reactions. For instance, chemical hardness measures the resistance to a change in electron distribution, while the electrophilicity index quantifies the ability of a molecule to accept electrons. materialsciencejournal.org

Table 3: Calculated Quantum Chemical Descriptors for Benzimidazole-2-thione Derivatives (Note: Data is for M1: 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione and M2: 4,5-Dimethylbenzimidazolene-2-thione)

ParameterM1M2
Ionization Potential (I) (eV)6.216.10
Electron Affinity (A) (eV)1.811.71
Electronegativity (χ) (eV)4.013.91
Chemical Hardness (η) (eV)2.202.20
Chemical Softness (S) (eV⁻¹)0.2270.227
Electrophilicity Index (ω) (eV)3.653.47
Source: Material Science Research India materialsciencejournal.org

Ab Initio Hartree-Fock Theory

Ab initio Hartree-Fock (HF) theory is another fundamental method in computational chemistry. Unlike DFT, which relies on electron density, the HF method approximates the many-electron wavefunction as a single Slater determinant of one-electron orbitals. It is considered an "ab initio" (from the beginning) method because it does not use any empirical parameters.

Hartree-Fock theory has been applied to the study of benzimidazole-2-thione and its adducts, often in conjunction with DFT, to provide a comparative analysis of their electronic structures. acs.org While generally less accurate than DFT methods that include electron correlation, HF theory serves as a valuable starting point for more advanced calculations and can provide good qualitative insights. For example, in a comparative study of 2-ethyl-1H-benzo[d]imidazole, both HF and DFT methods were used to calculate the molecular geometry and vibrational frequencies, with the results indicating that DFT provided a better agreement with experimental data. researchgate.net

Tautomeric Equilibrium Studies

The tautomerism of this compound is a key aspect of its chemistry, influencing its structure, stability, and reactivity. Computational studies have been instrumental in elucidating the equilibrium between its different tautomeric forms.

Thione-Thiol Tautomerism and Conformational Preference

This compound can exist in two tautomeric forms: the thione form and the thiol form. Experimental and theoretical studies have consistently shown that the thione form is the predominant tautomer in both the solid state and in solution mdpi.comnih.gov. This preference is confirmed by spectroscopic data, such as 1H-NMR, where the presence of a signal corresponding to the N-H proton, which disappears upon the addition of D2O, is indicative of the thione structure mdpi.comnih.gov.

X-ray crystallography studies also confirm that the molecule exists in the thione form in the crystal phase mdpi.comnih.govnih.gov. Computational calculations, including Density Functional Theory (DFT), have been employed to determine the optimized geometries of both the thione and thiol tautomers, further supporting the stability of the thione form researchgate.net. The minimized energy structure calculated from theoretical models is in good agreement with the structure determined by X-ray diffraction mdpi.comnih.gov.

Energetic Stability of Tautomeric Forms

Quantum chemical calculations have been performed to quantify the energetic stability of the thione and thiol tautomers. Semi-empirical methods such as AM1, PM3, and PM5 have been used to calculate the tautomeric equilibrium constants (KT). These calculations consistently indicate that the thione forms are predominant over the thiol forms semanticscholar.org.

The relative stability of the tautomers has also been investigated in the gas phase through computational methods. These studies provide data on the relative energies of the different forms, further confirming the higher stability of the thione tautomer semanticscholar.org. The preference for the thione form is attributed to factors such as thioamide resonance stabilization science.gov.

Computational MethodTautomeric FormRelative Stability (Gas Phase)Predominance
AM1ThioneMore StablePredominant
AM1ThiolLess StableMinor
PM3ThioneMore StablePredominant
PM3ThiolLess StableMinor
PM5ThioneMore StablePredominant
PM5ThiolLess StableMinor

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics simulations and related computational analyses are powerful tools for studying the intermolecular interactions that govern the crystal packing and solid-state structure of this compound.

Hirshfeld Surface Analysis

The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface provides a quantitative breakdown of the intermolecular contacts. For example, in a study of 5-amino-1H-benzimidazole-2(3H)-thione, the most significant contributions to the total Hirshfeld surface were from H···H, S···H/H···S, and C···H/H···C interactions nih.gov.

Non-Covalent Interactions

The crystal structure of this compound and its derivatives is stabilized by a network of non-covalent interactions. Hydrogen bonds are particularly important, with N—H···S interactions being a common feature that links molecules into chains or more complex assemblies nih.govnih.gov. In some derivatives, N—H···N and N—H···O hydrogen bonds also play a significant role in the crystal packing nih.govmaterialsciencejournal.org.

In addition to hydrogen bonding, other non-covalent interactions such as π-π stacking between the aromatic rings and van der Waals forces contribute to the stability of the crystal lattice materialsciencejournal.org. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Interaction TypeContribution to Hirshfeld Surface (%) in 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thioneContribution to Hirshfeld Surface (%) in 4,5-Dimethylbenzimidazolene-2-thione
H···H40.046.2
H···S/S···H24.225.4
H···O/O···H7.1-

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. This method is widely used in drug discovery to screen for potential therapeutic agents. Several studies have performed molecular docking of this compound derivatives to investigate their potential as inhibitors of various biological targets materialsciencejournal.orgnih.gov.

For instance, derivatives of benzimidazole-2-thione have been docked into the active site of the Staphylococcus epidermidis TcaR protein (PDB ID: 4EJV) to assess their antibacterial potential materialsciencejournal.org. The results of these studies indicate that these compounds can bind effectively within the active site, forming interactions with key amino acid residues. The binding energies and interaction patterns obtained from docking studies provide valuable information for the rational design of more potent inhibitors materialsciencejournal.org.

CompoundProtein TargetPDB IDKey Interacting ResiduesPredicted Binding Affinity (kcal/mol)
5-Methoxy-1H-benzo[d]imidazole-2(3H)-thioneStaphylococcus epidermidis TcaR4EJVNot specifiedHigher than standard drug
4,5-Dimethylbenzimidazolene-2-thioneStaphylococcus epidermidis TcaR4EJVNot specifiedHigher than standard drug
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazoleBeta-tubulin1SA0Cys241, Ala250, Lys252, Met259, Asn258, Val315-8.50

Elucidation of Enzyme Inhibition Mechanisms

Molecular docking and other computational techniques have been instrumental in elucidating the mechanisms by which this compound derivatives inhibit various enzymes. These studies reveal the specific binding modes and key interactions responsible for their inhibitory action.

In a notable study, a series of novel benzimidazol-2-thione derivatives were investigated for their antifungal activity. researchgate.net In silico molecular docking simulations were performed to understand the enzyme inhibition mechanism against a target protein with PDB ID: 2VF5. researchgate.net The results demonstrated that specific derivatives, namely compounds 2i , 2j , and 2l , exhibited excellent antifungal activity, which was explained by their effective binding to the enzyme's active site. researchgate.net

Similarly, the antibacterial potential of two benzimidazole-2-thione derivatives, 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione (M1 ) and 4,5-Dimethylbenzimidazolene-2-thione (M2 ), was analyzed through in silico docking with the Staphylococcus epidermidis TcaR protein (PDB ID: 4EJV). materialsciencejournal.org The study revealed that both compounds displayed higher binding energies and more significant interactions with the receptor compared to the standard drug, chloramphenicol. materialsciencejournal.org This suggests a potent inhibitory mechanism driven by strong binding within the active site of the bacterial protein. materialsciencejournal.org

Further computational studies on 1,2-disubstituted benzimidazole compounds have explored their potential as anticancer agents by examining their interactions with key cancer-related proteins. nih.gov For instance, molecular docking of compound 2a with the EGFR tyrosine kinase domain (PDB ID: 1M17), a crucial target in lung cancer, revealed a strong binding affinity. nih.gov The interactions were characterized by a combination of hydrogen bonds, van der Waals forces, and various hydrophobic interactions, including π-anion, π-sigma, and π-alkyl bonds. nih.gov These theoretical findings support the experimental observations of the compound's cytotoxic effects on cancer cell lines. nih.gov

The following table summarizes the key findings from these computational enzyme inhibition studies:

Compound/DerivativeTarget Enzyme (PDB ID)Key Findings
2i , 2j , 2l Antifungal Target (2VF5)Showed excellent antifungal activity explained by a strong enzyme inhibition mechanism. researchgate.net
M1 , M2 S. epidermidis TcaR (4EJV)Possessed higher binding energy and more interactions compared to chloramphenicol. materialsciencejournal.org
2a EGFR Tyrosine Kinase (1M17)Exhibited strong binding affinity through a network of hydrogen bonds and hydrophobic interactions. nih.gov

Interactions with Receptor Targets

Theoretical and computational approaches have also been pivotal in understanding the interactions of this compound derivatives with various cellular receptors, providing a molecular basis for their pharmacological effects.

Molecular docking studies have been employed to investigate the binding of benzimidazole derivatives to receptor proteins. For example, the interaction of 1,2-disubstituted benzimidazoles with the colon cancer antigen protein (PDB ID: 2HQ6) was computationally modeled. nih.gov Compound 2a was found to form stable secondary interactions within the receptor's binding pocket, including van der Waals forces, π-cation, amide-π stacked, alkyl, and π-alkyl interactions. nih.gov Such interactions are crucial for the stability of the ligand-receptor complex and are indicative of the compound's potential biological activity. nih.gov

In the context of antibacterial research, the interactions of derivatives M1 and M2 with the Staphylococcus epidermidis TcaR protein were analyzed in detail. materialsciencejournal.org The computational results showed that both molecules bound effectively within the active site of the receptor. materialsciencejournal.org The stability of these interactions was attributed to specific hydrogen bonding and hydrophobic contacts, which are essential for their inhibitory function. materialsciencejournal.org

While not exclusively focused on the 2-thione derivative, broader studies on the benzimidazole scaffold highlight its importance in receptor targeting. For instance, research on benzimidazole derivatives targeting the cannabinoid receptor type 1 (CB1) has utilized molecular modeling to design potent ligands. nih.gov These studies underscore the utility of computational methods in predicting and understanding the binding affinities and modes of interaction of this class of compounds with G-protein coupled receptors.

The table below details the specific interactions observed in computational studies of this compound derivatives with receptor targets.

Compound/DerivativeReceptor Target (PDB ID)Types of Interactions Observed
2a Colon Cancer Antigen (2HQ6)Van der Waals, π-cation, amide-π stacked, alkyl, and π-alkyl interactions. nih.gov
M1 , M2 S. epidermidis TcaR (4EJV)Strong binding characterized by hydrogen bonds and hydrophobic interactions within the active site. materialsciencejournal.org

Mechanistic Studies of Biological Activities of 2h Benzimidazole 2 Thione Derivatives in Vitro and Enzyme Level

Enzyme Inhibition Mechanisms

Derivatives of imidazole-2-thiones are known to block reactions catalyzed by thyroid peroxidase (TPX) and the closely related lactoperoxidase (LPX). nih.gov These enzymes play crucial roles in thyroid hormone synthesis and innate immunity, respectively. The inhibitory mechanisms of 2H-benzimidazole-2-thione derivatives against these peroxidases are multifaceted and depend on the substitution pattern of the benzimidazole (B57391) ring.

This compound and its 1-methyl derivative have been identified as suicide inhibitors of both lactoperoxidase (LPX) and thyroid peroxidase (TPX). nih.gov Suicide inhibition, also known as mechanism-based inactivation, occurs when an inhibitor is converted by the enzyme's catalytic mechanism into a reactive intermediate that then irreversibly inactivates the enzyme. In the case of these benzimidazole-2-thiones, the enzyme's oxidative action is believed to generate a reactive species that covalently binds to the enzyme, leading to its inactivation. nih.gov This irreversible inactivation is a key feature of their potent inhibitory effect on peroxidase activity.

In contrast to the suicide inhibition observed with N-monosubstituted or unsubstituted benzimidazole-2-thiones, N,N'-disubstituted derivatives, such as 1,3-dimethylbenzimidazoline-2-thione (B1214856), exhibit a different mechanism of inhibition. nih.gov These compounds act as alternate substrate inhibitors for peroxidase-catalyzed iodination reactions. nih.gov In this scenario, the inhibitor competes with the natural substrate (iodide) for the oxidized enzyme intermediate. By being a more favorable substrate for the enzyme, it diverts the enzyme's activity away from the normal catalytic cycle, thereby inhibiting the iodination of tyrosine residues, a critical step in thyroid hormone synthesis. nih.gov This mechanism of action suggests that 1,3-disubstituted thiourea (B124793) derivatives could potentially block thyroid hormone production without causing irreversible enzyme damage. nih.gov

The specific inhibitory pathway of benzimidazole-2-thione derivatives is closely linked to the formation of distinct reactive intermediates. For compounds capable of tautomerization, such as benzimidazoline-2-thione and its 1-methyl derivative, oxidation by peroxidases leads to the formation of benzimidazole-2-sulfenic acids. nih.gov These sulfenic acid intermediates are considered crucial reactive species in the suicide inactivation of LPX and TPX. nih.gov

Conversely, the N,N'-disubstituted nature of compounds like 1,3-dimethylbenzimidazoline-2-thione prevents the formation of sulfenic acid through tautomerization. nih.gov Instead, oxidation of these derivatives is proposed to proceed through a benzimidazole-2-sulfonyl ylide intermediate. nih.gov This difference in the reactive intermediate formed dictates the shift from a suicide inhibition mechanism to an alternate substrate inhibition mechanism. nih.gov

Table 1: Inhibition of Peroxidase Enzymes by Benzimidazoline-2-thione Derivatives

CompoundSubstitution PatternEnzyme(s) InhibitedMechanism of InhibitionKey Intermediate
Benzimidazoline-2-thioneUnsubstitutedLPX, TPXSuicide InhibitionBenzimidazole-2-sulfenic acid
1-Methylbenzimidazoline-2-thioneN-MonosubstitutedLPX, TPXSuicide InhibitionBenzimidazole-2-sulfenic acid
1,3-Dimethylbenzimidazoline-2-thioneN,N'-DisubstitutedLPX, TPX (iodination reactions)Alternate Substrate InhibitionBenzimidazole-2-sulfonyl ylide

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. In pathogenic microorganisms like Helicobacter pylori, urease activity is a key virulence factor, allowing the bacteria to survive in the acidic environment of the stomach. Consequently, the inhibition of urease is a significant therapeutic strategy. Regio-selectively alkylated benzimidazole-2-thione derivatives have been investigated as potent urease inhibitors. nih.govresearchgate.net

Studies have shown that certain alkylated derivatives of benzimidazole-2-thione exhibit significant inhibitory activity against both jack bean urease and H. pylori urease. For instance, two specific compounds from a synthesized series demonstrated noteworthy inhibition. nih.govresearchgate.net Kinetic studies revealed different modes of inhibition. One compound acted as a non-competitive inhibitor against both H. pylori and jack bean ureases, indicating that it binds to a site on the enzyme other than the active site, thereby reducing the enzyme's catalytic efficiency without affecting substrate binding. nih.gov Another derivative was found to be an uncompetitive inhibitor against H. pylori urease, meaning it binds only to the enzyme-substrate complex, and a non-competitive inhibitor of jack bean urease. nih.gov

Table 2: Urease Inhibition by this compound Derivatives

Compound DerivativeEnzyme SourceIC50 (mM)Inhibition Type
Compound 2 (regio-selectively alkylated)H. pylori Urease0.11Non-competitive
Jack Bean Urease0.26Non-competitive
Compound 5 (regio-selectively alkylated)H. pylori Urease0.01Uncompetitive
Jack Bean Urease0.29Non-competitive

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic goal to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.

Several studies have synthesized and evaluated benzimidazole derivatives for their COX inhibitory activity. A series of 1-{(5-substituted-alkyl/aryl-1,3,4-oxadiazol-2-yl)methyl}-2-(piperidin-1-ylmethyl)-1H-benzimidazoles were screened for their ability to inhibit COX-1 and COX-2. nih.gov Certain compounds within this series were found to be potent and selective COX-2 inhibitors, with IC50 values in the low micromolar to nanomolar range. nih.gov For example, compounds 5h, 5i, 5j, and 5l from this series demonstrated significant COX-2 inhibition with IC50 values ranging from 0.06 to 0.81 μM. nih.gov

Another study on novel benzimidazole-thiazole hybrids also revealed potent dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov Specifically, benzimidazole-thiazole hybrids linked to acetyl moiety, phenyl thiosemicarbazone, 1,3-thiazolines, and 4-thiazolidinone (B1220212) exhibited significant COX-2 inhibition with IC50 values ranging from 0.045 to 0.075 µM and high selectivity indices for COX-2 over COX-1. nih.gov

Table 3: Cyclooxygenase (COX) Inhibition by Benzimidazole Derivatives

Compound Series/DerivativeCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) (COX-1/COX-2)
1,3,4-Oxadiazol-benzimidazole hybrid (5h)>1000.08>1250
1,3,4-Oxadiazol-benzimidazole hybrid (5i)>1000.06>1666
1,3,4-Oxadiazol-benzimidazole hybrid (5j)>1000.81>123
1,3,4-Oxadiazol-benzimidazole hybrid (5l)>1000.12>833
Benzimidazole-thiazole hybrid (13 - acetyl moiety)-0.075-
Benzimidazole-thiazole hybrid (14 - phenyl thiosemicarbazone)-0.062-
Benzimidazole-thiazole hybrid (15b - 1,3-thiazoline)13.230.045294
Benzimidazole-thiazole hybrid (16 - 4-thiazolidinone)-0.051-

Selectivity Index (SI) is a ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI value indicates greater selectivity for COX-2.

Myeloperoxidase (MPO) Activity Modulation (Chlorination and Peroxidation Cycles)

Derivatives of this compound have been investigated for their ability to modulate the activity of myeloperoxidase (MPO), a key enzyme in the human antimicrobial system. MPO is known for its role in producing hypochlorous acid (HOCl) during the chlorination cycle, which, while effective against pathogens, can also contribute to tissue damage in inflammatory diseases. Consequently, inhibiting MPO is a potential therapeutic strategy.

Studies have explored isomeric 1,3-dihydro-2H-benzo[d]imidazole-2-thione derivatives bearing amide, hydrazide, and hydroxamic acid groups. The inhibitory activity of these compounds was assessed on both the chlorination and peroxidation cycles of MPO. This research has shown that certain derivatives can effectively inhibit MPO's functions, suggesting their potential as anti-inflammatory agents.

The mechanism of MPO inhibition by similar sulfur-containing compounds, such as 2-thioxanthines, involves a mechanism-based inactivation. These inhibitors are oxidized by MPO to form free radicals that then react with the enzyme's heme groups, leading to irreversible inactivation. researchgate.net This process effectively blocks the production of hypochlorous acid without the release of the damaging free radicals into the surrounding tissue. researchgate.net While not all this compound derivatives act as irreversible inhibitors, some function as reversible inhibitors by promoting the formation of an inactive intermediate of MPO known as compound II.

Research into a range of benzoic acid hydrazides has also shed light on the inhibitory mechanisms. The potency of these inhibitors was found to be related to the ease of their oxidation by MPO, with compounds containing electron-withdrawing substituents often showing greater efficacy. nih.govnih.gov For instance, 4-aminobenzoic acid hydrazide was identified as a potent irreversible inhibitor of HOCl production with an IC50 value of 0.3 microM. nih.gov

Table 1: Myeloperoxidase (MPO) Inhibition by Selected Compounds

CompoundInhibition TypeTarget CycleIC50 Value
4-Aminobenzoic acid hydrazideIrreversibleChlorination0.3 µM nih.gov
4-BromoanilineReversibleChlorination45 nM nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition, including Epidermal Growth Factor Receptor (EGFR)

The benzimidazole scaffold is a recognized pharmacophore in the development of kinase inhibitors. nih.gov Derivatives of this compound have been explored as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cellular signaling pathways that control growth, differentiation, and metabolism. The epidermal growth factor receptor (EGFR) is a prominent member of the ErbB family of RTKs, and its overexpression is implicated in various cancers. nih.gov

Benzimidazole derivatives have been designed as EGFR inhibitors, with their mechanism of action often involving competition with ATP at the kinase domain. nih.gov The structural similarity of the benzimidazole nucleus to purine (B94841) enables it to interact with the hinge region of the kinase, a common feature of ATP-competitive inhibitors. nih.govnih.gov Molecular docking studies have shown that benzimidazole derivatives can form hydrogen bonds with key amino acid residues in the EGFR binding pocket, such as Met769, Lys721, and Thr830. nih.gov

A series of 2-aryl benzimidazole compounds were identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR. nih.gov Among these, certain derivatives exhibited significant cytotoxicity against cancer cell lines, with corresponding inhibitory activity against the targeted kinases. nih.gov

Table 2: EGFR Inhibitory Activity of Selected Benzimidazole Derivatives

CompoundCell LineCytotoxicity IC50Kinase Inhibition
Compound 5aHepG-2~2 µM nih.govGood EGFR inhibition nih.gov
Compound 5eHepG-2~2 µM nih.govModerate EGFR inhibition nih.gov

Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR)

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis. nih.gov Consequently, VEGFR inhibitors are a critical class of anti-cancer agents. Benzimidazole-based compounds have been developed as potent inhibitors of VEGFR-2.

Novel benzimidazole-oxadiazole derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.gov Certain compounds from this series demonstrated significant anticancer activity and were found to be effective inhibitors of the VEGFR-2 enzyme. nih.gov For instance, compounds 4c and 4d from one study showed half-maximal inhibitory concentration values of 0.475 ± 0.021 and 0.618 ± 0.028 µM, respectively, against VEGFR-2. nih.gov

The mechanism of inhibition by these derivatives is believed to involve binding to the ATP-binding site of the VEGFR-2 kinase domain. As mentioned previously, some 2-aryl benzimidazole derivatives have been identified as multi-target inhibitors, also demonstrating moderate inhibitory activity against VEGFR-2. nih.gov

Table 3: VEGFR-2 Inhibitory Activity of Selected Benzimidazole Derivatives

CompoundVEGFR-2 IC50
Compound 4c0.475 ± 0.021 µM nih.gov
Compound 4d0.618 ± 0.028 µM nih.gov
Compound 5aModerate Inhibition nih.gov
Compound 5eSlightly Weaker Inhibition nih.gov

Inhibition of Platelet-Derived Growth Factor Receptors (PDGFR)

Platelet-Derived Growth Factor Receptors (PDGFRs) are another family of receptor tyrosine kinases involved in cell growth and division, particularly in mesenchymal cells. tcichemicals.com Overexpression of PDGF and its receptors is associated with various diseases, including cancer. tcichemicals.comnih.gov

The development of multi-target kinase inhibitors has led to the discovery of benzimidazole derivatives that also target PDGFR. The aforementioned 2-aryl benzimidazole compounds that inhibit EGFR and VEGFR-2 were also found to have inhibitory effects on PDGFR. nih.gov Specifically, compound 5a showed moderate PDGFR inhibitory activity, while compound 5e exhibited slightly weaker inhibition. nih.gov Molecular docking studies suggested that these compounds interact tightly with the PDGFR active site. nih.gov

Topoisomerase II Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Topoisomerase II is a validated target for cancer therapy, and its inhibitors can induce cancer cell death by preventing the re-ligation of DNA strands.

Benzimidazole derivatives have been investigated as topoisomerase II inhibitors. For instance, a series of benzimidazole-1,3,4-oxadiazole hybrids were synthesized and evaluated for their topoisomerase II inhibitory activity. Certain derivatives within these series displayed potent inhibition of the enzyme, with IC50 values in the low micromolar range. nih.gov These findings indicate that the benzimidazole scaffold can be effectively utilized in the design of new topoisomerase II inhibitors.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors and is a well-established target for antimicrobial and anticancer drugs. snv63.ruresearchgate.net Inhibitors of DHFR disrupt the folate synthesis pathway, leading to a cessation of cell growth and proliferation.

The benzimidazole nucleus has been incorporated into novel compounds designed as DHFR inhibitors. mdpi.com Quinazolinone-benzimidazole conjugates have been synthesized and shown to exhibit significant inhibition of DHFR, with one compound having an IC50 value of 0.011 µM, which was more potent than the well-known DHFR inhibitor methotrexate (B535133) in that particular study. researchgate.net Additionally, pyrimidine-clubbed benzimidazole derivatives have been designed as potential DHFR inhibitors with promising antibacterial and antifungal activities. nih.gov

Table 4: DHFR Inhibitory Activity of a Selected Benzimidazole Derivative

CompoundDHFR IC50
Quinozolinone linked benzimidazole 760.011 µM researchgate.net

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the small intestine that is responsible for breaking down carbohydrates into absorbable monosaccharides. Inhibitors of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes.

A number of studies have reported the synthesis and evaluation of this compound derivatives as alpha-glucosidase inhibitors. researchgate.netnih.gov For example, a series of benzimidazole-based thiazole (B1198619) analogs demonstrated a wide range of inhibitory potentials against alpha-glucosidase, with some compounds showing significantly greater potency than the standard drug, acarbose. nih.gov The IC50 values for these compounds ranged from 2.71 ± 0.10 to 42.31 ± 0.70 µM. nih.gov Another study on benzimidazole-1,3,4-oxadiazole derivatives also identified compounds with potent alpha-glucosidase inhibitory activity.

Table 5: Alpha-Glucosidase Inhibitory Activity of Selected Benzimidazole Derivatives

Compound SeriesIC50 Range (µM)
Benzimidazole-based thiazole analogs2.71 ± 0.10 to 42.31 ± 0.70 nih.gov

ADAMTS-5 Enzyme Inhibition

A disintegrin and metalloproteinase with thrombospondin motifs 5 (ADAMTS-5) is a key enzyme in the degradation of aggrecan, a major component of cartilage. Its inhibition is a therapeutic target for osteoarthritis. Research into this compound derivatives has led to the discovery of potent inhibitors of this enzyme. mdpi.com

Through a process of scaffold hopping from a previously identified thiazole inhibitor, a series of benzimidazoles bearing a thiazolidin-4-one moiety were synthesized and evaluated. This medicinal chemistry approach aimed to develop a potent and permeable small-molecule ADAMTS-5 inhibitor. The investigation led to the identification of compound 22 , which demonstrated promise as a potent inhibitor of ADAMTS-5 with good permeability characteristics. nih.gov The general structure of these inhibitors often includes a zinc-binding group (ZBG) that interacts with the zinc ion in the active site of the metalloprotease. mdpi.com

Table 1: Investigational this compound Derivative as ADAMTS-5 Inhibitor

Compound ID Structural Feature Activity Reference
22 Benzimidazole bearing a thiazolidin-4-one Potent ADAMTS-5 inhibitor with good permeability nih.gov

Phosphodiesterase Enzyme Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). Inhibitors of these enzymes have therapeutic applications in various diseases. Specifically, PDE10A has been identified as a target for treating schizophrenia.

In the search for novel PDE10A inhibitors, a high-throughput screening identified an imidazopyridine compound as a hit. Optimization of this initial structure led to the development of benzimidazole derivatives with enhanced inhibitory activity. Further structure-activity relationship (SAR) studies, which focused on reducing lipophilicity and introducing various substituents, resulted in the discovery of compound 35 . This novel benzimidazole derivative exhibited not only potent PDE10A inhibition but also showed improved metabolic stability and reduced time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. nih.gov

Table 2: Development of Benzimidazole-Based PDE10A Inhibitors

Compound Class/ID Key Structural Moiety Noteworthy Characteristics Reference
Imidazopyridine 1 Imidazopyridine Initial high-throughput screening hit nih.gov
Imidazopyridinone 10b Imidazopyridinone Optimized from initial hit for improved activity nih.gov
Benzimidazole 35 Benzimidazole Potent PDE10A inhibition, improved metabolic stability, reduced CYP3A4 inhibition nih.gov

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease. Benzimidazole derivatives have been extensively investigated for this purpose.

Hybrid molecules incorporating the benzimidazole scaffold with other heterocyclic systems, such as oxazole (B20620), have been synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BuChE), another related enzyme. These studies revealed a diverse spectrum of inhibitory potentials. Among the synthesized benzimidazole-based oxazole analogues, compounds 9 and 14 were identified as the most active inhibitors against both AChE and BuChE, with IC₅₀ values in the sub-micromolar range, demonstrating more potent inhibition than the reference drug donepezil (B133215) in the reported study. nih.gov Structure-activity relationship (SAR) studies on various benzimidazole-based hybrids have shown that substituents on the benzimidazole ring significantly influence the inhibitory activity against both AChE and BuChE. nih.gov

Table 3: In Vitro AChE and BuChE Inhibition by Benzimidazole-Based Oxazole Analogues

Compound ID Target Enzyme IC₅₀ (µM) Comparison to Standard (Donepezil) Reference
9 AChE 0.10 ± 0.050 More potent nih.gov
BuChE 0.20 ± 0.050 More potent nih.gov
14 AChE 0.20 ± 0.050 More potent nih.gov
BuChE 0.30 ± 0.050 More potent nih.gov
Donepezil AChE 2.16 ± 0.12 Standard nih.gov
BuChE 4.50 ± 0.11 Standard nih.gov

Interaction with Metabolic Enzymes and Cofactors

The metabolism of this compound (referred to as benzimidazoline-2-thione in the study) and its derivatives has been studied using rat hepatic microsomes and purified hog liver flavin-containing monooxygenase (FMO). These studies reveal that the biotransformation of these compounds can be catalyzed by both FMO and cytochrome P450 (P450) isozymes. nih.gov

For the parent compound, metabolism appears to be catalyzed exclusively by FMO. However, for its N-substituted derivatives, both FMO and P450 enzymes are involved. The metabolic process can be blocked by the addition of glutathione (B108866) (GSH), which suggests the formation of reactive intermediates. Indeed, both microsomal systems and purified FMO were found to convert these thione compounds into chemically reactive species that can covalently bind to protein thiols. This indicates a potential for drug-protein interactions mediated by metabolic activation. nih.gov

Antioxidant Action Mechanisms (In Vitro Studies)

Derivatives of this compound have demonstrated significant antioxidant properties in various in vitro models. Their mechanisms of action involve direct scavenging of free radicals and modulation of pathways related to oxidative stress. researchgate.netnih.govni.ac.rs

Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single-Electron Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET))

The ability of this compound derivatives, particularly those containing hydrazone moieties, to neutralize free radicals has been attributed to several distinct chemical mechanisms. researchgate.netnih.gov The primary mechanisms investigated through experimental assays and computational Density Functional Theory (DFT) studies are:

Hydrogen Atom Transfer (HAT): In this one-step mechanism, the antioxidant molecule donates a hydrogen atom directly to a free radical, neutralizing it. The feasibility of this pathway is related to the bond dissociation enthalpy (BDE) of the H-donating bond. nih.govnih.gov HAT is often the preferred mechanism in nonpolar media. nih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) is a key parameter for the initial electron transfer step. nih.govnih.gov

Sequential Proton Loss Electron Transfer (SPLET): This is another two-step pathway that is particularly favored in polar solvents. The antioxidant first loses a proton to become an anion, which then donates an electron to the free radical. researchgate.netnih.gov The proton affinity (PA) is a critical factor in this mechanism. nih.gov

DFT calculations on benzimidazolyl-2-hydrazones have shown that these compounds are capable of reacting with various free radicals through HAT in nonpolar environments and SPLET in polar environments. nih.gov Studies on benzimidazole-2-thione hydrazone derivatives confirmed that their scavenging effects against stable radicals like ABTS and DPPH could be attributed to these mechanisms. researchgate.net

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound derivatives can modulate oxidative stress by protecting biological molecules from oxidative damage. In vitro studies have demonstrated that these compounds can inhibit lipid peroxidation, a key process in cellular injury caused by oxidative stress. researchgate.netni.ac.rs

N,N'-disubstituted benzimidazole-2-thiones with hydrazide side chains have shown good antioxidant properties by inhibiting iron-induced lipid peroxidation in lecithin (B1663433) model systems. researchgate.netni.ac.rs Specifically, compounds 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione (5) and 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione (6) were found to be the most effective, with IC₅₀ values of 64 ± 10 μM and 73 ± 29 μM, respectively. ni.ac.rs These hydrazide structures are considered a promising starting point for developing compounds to prevent diseases resulting from oxidative damage. ni.ac.rs Furthermore, some derivatives have demonstrated protective effects against iron-induced molecular degradation of deoxyribose, although pro-oxidant effects were observed for certain structures. nih.gov

Table 4: Inhibition of Lipid Peroxidation by N,N'-Disubstituted Benzimidazole-2-thione Hydrazides

Compound ID Compound Name IC₅₀ (µM) Reference
5 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-1,3-dihydro-2H-benzimidazole-2-thione 64 ± 10 ni.ac.rs
6 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-methyl-1,3-dihydro-2H-benzimidazole-2-thione 73 ± 29 ni.ac.rs
7 1,3-bis[3-(hydrazinooxy)-3-oxopropyl]-5-benzoyl-1,3-dihydro-2H-benzimidazole-2-thione < 100 ni.ac.rs

Protection against Ferrous Iron Induced Molecular Damage

Derivatives of this compound have demonstrated a significant protective effect against molecular damage induced by ferrous iron. In vitro studies have shown that these compounds can decrease ferrous iron-induced oxidative molecular damage, with a potency comparable to that of strong reference antioxidants like Trolox and Quercetin researchgate.net. This protective action is crucial in mitigating the cellular damage caused by oxidative stress.

The mechanism behind this protective effect is believed to involve several antioxidant pathways. Theoretical studies using density functional theory (DFT) have suggested that mechanisms such as hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET) could be involved researchgate.net. The specific pathway is influenced by the molecular structure of the derivative and the polarity of the solvent researchgate.net. For instance, certain hydrazone derivatives of benzimidazole-2-thione have shown a pronounced ability to protect against ferrous-induced peroxidation in lecithin models researchgate.netnih.gov. Some derivatives have been observed to reduce the extent of molecular damage to a level even lower than that of reference antioxidants, indicating a potent protective capacity nih.gov.

It is noteworthy that the substitution pattern on the benzimidazole core and its derivatives plays a significant role in their protective efficacy. For example, derivatives bearing hydroxyl groups in vicinal positions on a phenyl ring have been found to be particularly effective molecular protectors against ferrous iron-induced peroxidation nih.gov.

Antimicrobial Action Mechanisms (In Vitro Models)

Bacterial Growth Inhibition Pathways (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus faecalis, Methicillin-Resistant Staphylococcus aureus)

This compound derivatives have emerged as a promising class of antibacterial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria. The structural similarity of the benzimidazole scaffold to purine is thought to be a key factor in its antibacterial action bohrium.commdpi.com. This resemblance may allow these compounds to compete with purines, thereby inhibiting the synthesis of bacterial proteins and nucleic acids, which are essential for bacterial growth and replication.

Several studies have synthesized and evaluated series of benzimidazol-2-thione derivatives, revealing varied efficacy against different bacterial strains. For instance, some novel derivatives have demonstrated excellent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) and Streptococcus faecalis bohrium.comresearchgate.net. However, the activity of these same compounds against Escherichia coli was moderate to low, and they showed no activity against Pseudomonas aeruginosa bohrium.com. This highlights the selective nature of the antibacterial action of these derivatives.

The minimum inhibitory concentration (MIC) is a key parameter in determining the antibacterial potency of a compound. The following table summarizes the MIC values for selected this compound derivatives against various bacterial strains.

Compound/DerivativeStaphylococcus aureus (MIC)MRSA (MIC)Streptococcus faecalis (MIC)Escherichia coli (MIC)Pseudomonas aeruginosa (MIC)
Derivative Series 1 -High ActivityHigh ActivityModerate to Low ActivityNo Activity
Derivative 2i -High ActivityHigh Activity--
Derivatives 2i–2l -High Activity---

Data sourced from in vitro studies. "High Activity" indicates significant inhibition at the tested concentrations, though specific MIC values were not always provided in the source material.

Further research into the structure-activity relationships of these compounds is crucial for the development of more potent and broad-spectrum antibacterial agents.

Fungal Growth Inhibition Pathways

In addition to their antibacterial properties, this compound derivatives have also shown significant potential as antifungal agents. The proposed mechanism for their antifungal activity often involves the inhibition of key fungal enzymes. For example, in silico docking models have suggested that some derivatives may act by inhibiting enzymes crucial for fungal survival researchgate.net.

A number of studies have reported excellent in vitro antifungal activity of these compounds against a variety of fungal species. For instance, certain derivatives have exhibited high antifungal activity against Trichophyton rubrum and Trichophyton mentagrophytes researchgate.net. Significant activity has also been observed against Microsporum gypseum researchgate.net. The following table presents findings on the antifungal activity of specific derivatives.

Compound/DerivativeTarget FungiActivity Level
Derivatives 2i–2j, 2l Trichophyton mentagrophytesSignificant
Derivatives 2i–2j, 2l Trichophyton rubrumSignificant
Derivatives 2i–2j, 2l Microsporum gypseumSignificant
Derivatives 2j, 2l T. rubrumHigh
Derivatives 2j, 2l T. mentagrophytesHigh

Activity levels are based on the reported findings from in vitro assays.

The development of novel benzimidazole-based compounds continues to be an active area of research in the quest for new and effective antifungal therapies.

Anti-inflammatory Action Mechanisms (In Vitro Models)

Modulation of Pro-inflammatory Cytokines

This compound derivatives have demonstrated notable anti-inflammatory effects in in vitro models, primarily through the modulation of pro-inflammatory cytokines. These cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), are key mediators of the inflammatory response.

Research has shown that certain benzimidazole derivatives can significantly downregulate the mRNA levels of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in lipopolysaccharide (LPS)-induced inflammatory models nih.gov. This suggests that these compounds can interfere with the signaling pathways that lead to the production of these inflammatory mediators. The inhibition of pro-inflammatory cytokine production is a critical mechanism underlying the anti-inflammatory potential of these derivatives nih.gov.

The ability of benzimidazole derivatives to modulate cytokine activity positions them as interesting candidates for the development of novel anti-inflammatory therapies.

Anticancer Mechanisms (In Vitro Studies)

Derivatives of this compound have been the subject of extensive research for their potential as anticancer agents. In vitro studies have revealed that these compounds can inhibit the growth of various human cancer cell lines through diverse mechanisms of action.

One of the key anticancer mechanisms of benzimidazole derivatives is the inhibition of enzymes that are crucial for cancer cell proliferation and survival. These include topoisomerase I and II, which are involved in DNA replication and repair nih.govfrontiersin.org. By inhibiting these enzymes, the derivatives can induce DNA damage and trigger apoptosis in cancer cells. Furthermore, some derivatives have been shown to act as inhibitors of poly (ADP-ribose) polymerase (PARP), another enzyme involved in DNA repair nih.govfrontiersin.org. The inhibition of epidermal growth factor receptor (EGFR), a key driver in many cancers, has also been identified as a mechanism for some benzimidazole/1,2,3-triazole hybrids nih.gov. DNA intercalation is another proposed mechanism, where the compounds insert themselves into the DNA structure, disrupting its function nih.govfrontiersin.org.

A number of studies have reported the cytotoxic effects of these derivatives against a range of cancer cell lines, with some compounds showing significant inhibitory activity. The following table summarizes the in vitro anticancer activity of selected this compound derivatives, as indicated by their half-maximal inhibitory concentration (IC50) values.

Compound/DerivativeCancer Cell LineIC50 Value (µM)
Derivative 2i Human rhabdomyosarcoma (RD)- (Identified as the best derivative)
Compound 2a Human lung carcinoma (A549)111.70 ± 6.22
Compound 2a Human colon adenocarcinoma (DLD-1)185.30 ± 5.87
Compound 2a Mouse fibrosarcoma (L929)167.30 ± 4.79
Compound 2b Human lung carcinoma (A549)176.80 ± 4.66
Benzimidazole 1 Human colon carcinoma (HCT-116)28.5 ± 2.91 (µg/mL)
Benzimidazole 2 Human colon carcinoma (HCT-116)16.2 ± 3.85 (µg/mL)
Benzimidazole 4 Human colon carcinoma (HCT-116)24.08 ± 0.31 (µg/mL)
Benzimidazole 1 Human breast adenocarcinoma (MCF-7)31.2 ± 4.49 (µg/mL)
Benzimidazole 2 Human breast adenocarcinoma (MCF-7)30.29 ± 6.39 (µg/mL)
Benzimidazole 4 Human breast adenocarcinoma (MCF-7)8.86 ± 1.10 (µg/mL)

IC50 values are presented as reported in the respective studies. Note that some values are in µg/mL.

The diverse mechanisms of action and the promising in vitro results highlight the potential of this compound derivatives as a scaffold for the development of novel anticancer drugs.

Apoptotic Antiproliferative Action

The antiproliferative effects of this compound derivatives are significantly attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies have shown that these compounds can trigger this process through the modulation of key regulatory proteins involved in the apoptotic cascade.

For instance, certain benzimidazole-based derivatives have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins such as Bax and activating executioner caspases like caspase-3 and initiator caspases like caspase-8. nih.govsemanticscholar.org Concurrently, these derivatives decrease the levels of anti-apoptotic proteins like Bcl-2. nih.govsemanticscholar.org The ratio of Bax to Bcl-2 is a critical determinant for apoptosis, and a significant increase in this ratio, as prompted by compounds like 6i and 10e , directs the cell towards programmed death. nih.gov Treatment of breast cancer cells (MCF-7) with these specific compounds led to a 34-fold and 36-fold increase in Bax expression, respectively, while concurrently reducing Bcl-2 expression. nih.gov

Furthermore, some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and BRAFV600E kinase. nih.govsemanticscholar.org By inhibiting these pathways, the compounds can halt cell cycle progression and induce apoptosis. semanticscholar.org For example, compounds 4c and 4e were identified as potent dual inhibitors of EGFR and BRAFV600E, leading to their antiproliferative and pro-apoptotic activity. nih.govsemanticscholar.org The mechanism often involves disrupting critical signaling pathways, such as the MAPK pathway, which ultimately leads to cell cycle arrest and tumor regression. nih.govsemanticscholar.org The induction of apoptosis by these compounds has been confirmed through various assays, including Annexin V-FITC/propidium iodide staining, which identifies apoptotic cells. sunyempire.edu

Table 1: Mechanistic Insights into Apoptotic Action of this compound Derivatives

Compound(s) Mechanism of Action Key Protein Targets Reference
4c , 4e Induce apoptosis by increasing pro-apoptotic proteins and decreasing anti-apoptotic proteins. Dual inhibition of EGFR and BRAFV600E. Caspase-3, Caspase-8, Bax, Bcl-2, EGFR, BRAFV600E nih.govsemanticscholar.org
6i , 10e Promote apoptosis by activating caspases and Bax, while down-regulating Bcl-2. Inhibit EGFR pathway. Caspase-3, Caspase-8, Bax, Bcl-2, EGFR nih.gov

| 11p | Induces apoptosis and G2/M cell cycle arrest. Causes collapse of mitochondrial membrane potential and increases reactive oxygen species. | F-actin | sunyempire.edu |

Inhibition of Cancer Cell Lines (In Vitro Models)

The cytotoxic potential of this compound derivatives has been evaluated against a wide array of human cancer cell lines in vitro. These studies are crucial for identifying the spectrum of activity and the potency of these compounds. The MTT assay is commonly employed to assess the cytotoxicity of these derivatives against various cancer cell lines. researchgate.net

A variety of benzimidazole derivatives have demonstrated significant growth inhibition against numerous cell lines. For example, a series of newly synthesized benzimidazole-based compounds were tested against the NCI-60 panel of human cancer cell lines, with some showing remarkable antiproliferative activity at a 10 µM concentration. nih.govsemanticscholar.org Specifically, compound 4c showed strong selectivity against the leukemia subpanel. nih.govsemanticscholar.org Another study highlighted compound 2i as a particularly effective derivative against the human rhabdomyosarcoma (RD) cell line. researchgate.net

Derivatives have also been tested against breast (MDA-MB-231), and liver cancer cell lines. researchgate.net In other research, benzimidazole-thiazolidinedione hybrids were synthesized and evaluated against prostate (PC-3, DU-145), breast (MDA-MB-231), and lung (A549) cancer cell lines. sunyempire.edu Among these, compound 11p was notably potent against the A549 lung cancer cell line, with an IC50 value of 11.46 µM, while showing less toxicity to normal breast epithelial cells (MCF10A). sunyempire.edu Similarly, 1,2-disubstituted benzimidazole compounds were screened against human lung (A549), colon (DLD-1), and fibrosarcoma (L929) cancer cell lines, with compound 2a showing notable cytotoxic activity. nih.gov

The effectiveness of these compounds can be significant, with some derivatives exhibiting IC50 values in the low micromolar and even nanomolar range. nih.govnih.gov For instance, hybrids 6i and 10e displayed remarkable activity with GI50 values of 29 nM and 25 nM, respectively, against certain cancer cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of this compound Derivatives Against Various Cancer Cell Lines

Compound Cancer Cell Line Activity Metric Value (µM) Reference
4c Leukemia Subpanel GI50 Selective Activity nih.gov
2i Rhabdomyosarcoma (RD) IC50 Data not specified researchgate.net
2a Lung (A549) IC50 111.70 nih.gov
2a Colon (DLD-1) IC50 185.30 nih.gov
2a Fibrosarcoma (L929) IC50 167.30 nih.gov
11p Lung (A549) IC50 11.46 sunyempire.edu
6i Not Specified GI50 0.029 nih.gov
10e Not Specified GI50 0.025 nih.gov

| Trimethoxy substituted benzimidazole-2-carboxamide 8 | Various human cancer cells | IC50 | 0.6 - 2.0 | uniroma2.it |

Structure Activity Relationship Sar Studies of 2h Benzimidazole 2 Thione Derivatives

Influence of Substituents on Biological Activity Profiles

The biological activity of 2H-benzimidazole-2-thione derivatives can be significantly modulated by the nature and position of substituents on the benzimidazole (B57391) core. SAR analyses indicate that modifications at the N-1, C-2, C-5, and C-6 positions are particularly influential in determining the therapeutic effects, which include anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.net

For instance, the introduction of different functional groups can lead to a broad spectrum of biological responses. The versatility of the benzimidazole structure allows for extensive modifications, which can enhance potency and selectivity against various pathogens or cellular targets. Studies have shown that substituting the benzimidazole core with groups like hydrazide at the C-2 position can result in broad-spectrum antibacterial and antifungal activity. researchgate.net In contrast, substitutions at the C-5 and C-6 positions can enhance interactions with viral proteins or improve pharmacokinetic properties.

A series of synthesized benzimidazol-2-thione derivatives demonstrated that specific substitutions significantly impact their antimicrobial and anticancer efficacy. For example, compound 2i (a derivative with specific substitutions) showed the highest antibacterial activity against Methicillin-resistant Staphylococcus aureus and Streptococcus faecalis. researchgate.net The same study found that compounds 2j and 2l exhibited notable antifungal activity against Trichophyton mentagrophytes and Trichophyton rubrum. researchgate.net These findings underscore the critical role that specific substituent patterns play in defining the biological activity spectrum of these compounds.

Table 1: Influence of Substituents on Antimicrobial Activity of Selected this compound Derivatives researchgate.net
CompoundSubstituent PatternObserved Biological Activity
Derivative 2iSpecific aryl and alkyl groupsHighest antibacterial activity against MRSA and S. faecalis; Potent anticancer activity against human rhabdomyosarcoma cell line.
Derivative 2jVaried aryl substitutionsSignificant antifungal activity against T. mentagrophytes and T. rubrum.
Derivative 2lAlternative aryl substitutionsSignificant antifungal activity against T. mentagrophytes and T. rubrum.

Impact of the Thione Functionality on Reactivity and Biological Effects

The thione (C=S) group at the C-2 position is a defining feature of this compound and is pivotal to its chemical reactivity and biological actions. This functionality exists in tautomeric equilibrium with its thiol (C-SH) form. mdpi.com This thione-thiol tautomerism allows the molecule to act as a versatile intermediate in chemical synthesis and to interact with biological targets in multiple ways.

The sulfur atom in the thione/thiol group is a primary site for chemical reactions such as alkylation. nih.gov For example, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with various alkylating agents typically results in S-alkylated products, demonstrating the nucleophilicity of the sulfur atom. mdpi.comnih.gov This reactivity is fundamental for creating a diverse library of derivatives. The formation of S-substituted compounds can alter the molecule's lipophilicity, steric profile, and hydrogen-bonding capacity, thereby influencing its biological activity.

From a biological perspective, the thiocarbonyl motif is crucial. Dithiocarbamates, which share this feature, are known for their significant biological activities. researchgate.net The ability of the thione group to engage in hydrogen bonding and coordinate with metal ions is a key factor in its interaction with biological macromolecules, including enzymes and receptors.

Correlation between Chemical Reactivity and Enzyme Inhibition Potency

The ability of this compound derivatives to inhibit specific enzymes is strongly correlated with their chemical structure and reactivity. A notable example is the inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. ekb.eg

SAR studies have identified specific structural features that enhance COX-2 inhibition. For instance, certain novel benzimidazole derivatives have shown promising selective COX-2 inhibition with IC50 values comparable to or better than standard drugs like indomethacin. ekb.eg The binding of these inhibitors to the active site of the COX-2 enzyme often involves hydrogen bonding and hydrophobic interactions. The benzimidazole nucleus can form hydrogen bonds, while specific substituents can occupy hydrophobic pockets within the enzyme's active site, leading to potent inhibition. ekb.eg

Molecular docking studies have further elucidated these interactions. For 2-phenyl benzimidazole, interactions with the COX receptor were found to have high binding energy, suggesting a strong inhibitory potential. researchgate.net The orientation and binding mode of the derivatives within the enzyme's active site are dictated by the substituents on the benzimidazole ring, highlighting a direct link between the chemical structure and the potency of enzyme inhibition.

Table 2: In Vitro COX-2 Inhibition by Novel Benzimidazole Derivatives ekb.eg
CompoundIC50 (µM)
Derivative 4a0.23
Derivative 4b0.27
Derivative 50.24
Derivative 60.13
Derivative 90.15
Indomethacin (Standard)0.41

Structural Features Governing Radical Scavenging Efficiency

Certain derivatives of this compound exhibit significant antioxidant activity by scavenging free radicals. The efficiency of this radical scavenging is highly dependent on specific structural elements within the molecule.

The structural dissimilarity among derivatives, such as the type of aldehyde residue (e.g., vanillin, syringaldehyde, veratraldehyde) incorporated into the hydrazone moiety, leads to varying degrees of scavenging effects. researchgate.net This indicates that the nature and position of substituents, particularly those that can stabilize the resulting radical species after donation of a hydrogen atom, are crucial for potent antioxidant activity.

Relationship between Molecular Structure and Receptor Affinity

The interaction between this compound derivatives and biological receptors is a key determinant of their pharmacological effects. The affinity of these compounds for a specific receptor is governed by their three-dimensional structure, which allows for precise molecular recognition at the receptor's binding site.

Molecular docking studies have provided valuable insights into these interactions. For example, the binding of benzimidazole derivatives to the corticotropin-releasing factor 1 (CRF-1) receptor has been investigated to develop potential treatments for stress-related disorders. semanticscholar.org These studies revealed that the nitrogen atom of the benzimidazole nucleus is often involved in hydrogen bond formation, which is crucial for strong binding. Furthermore, the presence of specific substituents, such as polar groups or electronegative atoms like chlorine, can enhance binding affinity. semanticscholar.org

In another study, the binding affinity of two benzimidazole-2-thione derivatives, M1 and M2 , with the Staphylococcus epidermidis TcaR protein was evaluated. materialsciencejournal.org The results indicated that both molecules bound effectively within the active site of the receptor, with intermolecular hydrogen bonds (such as N-H···S) playing a significant role in the stability of the ligand-receptor complex. materialsciencejournal.org The higher binding energy observed for these derivatives compared to a standard drug suggested their potential as effective inhibitors. materialsciencejournal.org This direct relationship between molecular structure and receptor binding affinity is fundamental to the rational design of new and more effective therapeutic agents based on the this compound scaffold.

Table 3: Key Interactions of Benzimidazole Derivatives with Biological Receptors
ReceptorDerivative TypeKey Structural Features for BindingType of Interaction
CRF-1 Receptor semanticscholar.org1,2,3,4-tetrahydropyrimido[1,2-a] benzimidazolesNitrogen of the benzimidazole nucleus; Electronegative atoms (e.g., Cl) at position 9.Hydrogen bonding; Π-cation interaction.
S. epidermidis TcaR protein materialsciencejournal.orgBenzimidazole-2-thione derivatives (M1, M2)Nitrogen and sulfur atoms in the core structure.Intermolecular hydrogen bonding (N-H···S).
COX Receptor researchgate.net2-phenyl benzimidazolePhenyl group at C-2 position.High binding energy, suggesting strong hydrophobic and/or π-π stacking interactions.

Emerging Research Directions and Future Perspectives

Integration with Nanotechnology in Benzimidazole (B57391) Research

The convergence of nanotechnology and benzimidazole chemistry is paving the way for innovative applications, particularly in catalysis and drug delivery. Researchers are exploring the use of nanoparticles to enhance the synthesis and efficacy of benzimidazole derivatives.

Magnetic nanoparticles (MNPs), such as iron(III) oxide nanoparticles (Fe₃O₄-NPs), have emerged as highly efficient, reusable catalysts for the synthesis of benzimidazole compounds. biointerfaceresearch.com Their high surface area and magnetic properties allow for easy separation from the reaction mixture, contributing to greener and more sustainable chemical processes. researchgate.net The use of copper(II) oxide (CuO) nanoparticles has also been reported as an effective catalyst for C-N coupling reactions in the N-arylation of benzimidazoles. biointerfaceresearch.com These nanostructured catalysts offer improved reaction yields, reduced reaction times, and milder reaction conditions compared to conventional methods.

Future research in this area is expected to focus on:

Developing novel nanocatalysts: Exploration of different types of nanoparticles (e.g., gold, silver, titanium dioxide) to catalyze a wider range of reactions for synthesizing complex benzimidazole derivatives.

Nano-drug delivery systems: Designing nanoparticle-based carriers to improve the solubility, bioavailability, and targeted delivery of benzimidazole-based therapeutic agents. This could enhance their efficacy while minimizing systemic side effects.

Functionalized nanomaterials: Incorporating 2H-Benzimidazole-2-thione into nanomaterials to create functional surfaces with applications in sensing, electronics, and antimicrobial coatings.

Advanced Computational Modeling for Drug Discovery Research

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual libraries and the rational design of new drug candidates. For this compound and its derivatives, in silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies are accelerating the identification of potent biological agents.

Molecular docking simulations are widely used to predict the binding affinity and interaction patterns of benzimidazole derivatives with specific biological targets, such as enzymes and protein receptors. researchgate.net These studies help in understanding the mechanism of action and in optimizing the lead compounds for enhanced activity. For instance, in silico studies have been used to investigate the antibacterial potential of benzimidazole-2-thione derivatives by docking them against key bacterial proteins like Staphylococcus epidermidis TcaR. researchgate.net Similarly, docking models have been employed to elucidate the interactions of these compounds with fungal enzymes and cancer-related proteins. researchgate.net

Key future directions in this field include:

AI and Machine Learning: Implementing artificial intelligence and machine learning algorithms to develop more accurate predictive models for bioactivity and to identify novel molecular scaffolds.

Molecular Dynamics (MD) Simulations: Utilizing MD simulations to study the dynamic behavior of benzimidazole-ligand complexes, providing deeper insights into binding stability and conformational changes. nih.govrsc.org

Exploration of Novel Applications in Materials Science Research

Beyond its biomedical applications, this compound and its derivatives possess properties that make them highly valuable in materials science, most notably as corrosion inhibitors. The presence of nitrogen and sulfur atoms, along with the aromatic ring system, allows these molecules to adsorb strongly onto metal surfaces, forming a protective barrier against corrosive agents. uobaghdad.edu.iq

Research has demonstrated that benzimidazole-2-thione derivatives are effective corrosion inhibitors for various metals and alloys, including aluminum, carbon steel, and mild steel in acidic environments. uobaghdad.edu.iqresearchgate.net The inhibition efficiency is influenced by the molecular structure, with different substituents on the benzimidazole ring affecting the adsorption mechanism, which can involve both physisorption and chemisorption. nih.govrsc.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are commonly used to evaluate their performance. nih.govrsc.orgresearchgate.net

Future prospects in materials science include:

High-Performance Coatings: Development of smart coatings incorporating benzimidazole-2-thione that can be released in response to environmental triggers (e.g., pH change) to provide on-demand corrosion protection.

Functional Polymers: Synthesis of polymers containing the benzimidazole-2-thione moiety to create materials with enhanced thermal stability, flame retardancy, and antimicrobial properties.

Metal-Organic Frameworks (MOFs): Using benzimidazole-2-thione derivatives as organic linkers for the construction of novel MOFs with potential applications in gas storage, separation, and catalysis.

Development of New and Sustainable Synthetic Pathways

The development of efficient, cost-effective, and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Research into the synthesis of this compound and its derivatives is actively pursuing these goals. Traditional methods often involve harsh reaction conditions or the use of toxic reagents.

Recent advancements have focused on one-pot syntheses and the use of greener solvents and catalysts. For example, an efficient and operationally simple procedure involves the reaction of a macrocyclic aminal with various nucleophiles in the presence of carbon disulfide, yielding a series of benzimidazole-2-thione derivatives in good yields. nih.govresearchgate.net This method highlights a direct approach that avoids harsh conditions. Another sustainable approach involves the use of heterogeneous catalysts, such as engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS), for the condensation of o-phenylenediamines with aldehydes under ambient temperature. rsc.org

The future of synthesis in this area will likely involve:

Flow Chemistry: Transitioning from batch to continuous flow processes to improve safety, efficiency, and scalability of benzimidazole-2-thione production.

Biocatalysis: Employing enzymes as catalysts for the synthesis of specific derivatives with high chemo- and enantioselectivity, reducing the environmental impact.

Microwave-Assisted Synthesis: Further exploration of microwave irradiation to accelerate reaction rates and improve yields, often under solvent-free conditions.

Deepening Mechanistic Understanding of Biological Interactions

While the broad-spectrum biological activity of benzimidazole derivatives is well-established, a deeper understanding of their precise mechanisms of action at the molecular level is still an active area of research. nih.gov Elucidating how these compounds interact with their biological targets is crucial for designing more selective and potent drugs with fewer side effects.

Initial research suggested that the biological activity of benzimidazoles stems from their structural similarity to purines, allowing them to function as antagonists in metabolic processes. nih.gov More recent studies have identified specific enzyme inhibition as a key mechanism for many of their therapeutic effects, including antifungal, antiviral, and anticancer activities. researchgate.netresearchgate.net For example, some derivatives have been shown to inhibit enzymes crucial for pathogen survival or cancer cell proliferation.

Future research will concentrate on:

Target Identification and Validation: Using advanced chemical biology techniques, such as proteomics and activity-based protein profiling, to identify the specific cellular targets of various benzimidazole-2-thione derivatives.

Structural Biology: Obtaining high-resolution crystal structures of these compounds in complex with their target proteins to visualize the precise binding interactions and guide structure-based drug design.

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics to understand the broader impact of these compounds on cellular pathways and networks, revealing potential off-target effects and new therapeutic opportunities.

Q & A

Q. What are the standard synthetic routes for 2H-Benzimidazole-2-thione, and how do reaction conditions influence yield?

The compound is typically synthesized by cyclizing o-phenylenediamines with carbon disulfide (CS₂) in alcoholic solvents under reflux. For example, heating o-phenylenediamine with CS₂ in ethanol at 80–100°C for 4–6 hours yields this compound . Alternative methods include using dimethyl acetylenedicarboxylate as a reactant under milder conditions, though yields may vary depending on solvent polarity and catalyst presence . Purification often involves recrystallization from ethanol or aqueous ammonia.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key techniques include:

  • Melting Point (mp): 300–304°C (lit.) .
  • HPLC and GC: Used for purity assessment (≥98.5% by HPLC) and forensic applications .
  • Spectroscopy: FT-IR (S-H stretch at ~2500 cm⁻¹), NMR (¹H and ¹³C for aromatic and thione group identification), and mass spectrometry for molecular ion confirmation .

Q. How is this compound applied in toxicological studies?

As an analytical standard, it is employed in forensic toxicology for method validation. HPLC and GC protocols are optimized using this compound to detect trace metabolites or degradation products, with mobile phases adjusted for retention time reproducibility .

Advanced Research Questions

Q. What methodologies are used to synthesize and characterize metal complexes of this compound?

The thione group coordinates with metals like zinc, manganese, or nickel. For example, reacting this compound with ZnCl₂ in aqueous ammonia yields a zinc salt complex. Characterization involves:

  • X-ray diffraction (XRD): To determine crystal structure and coordination geometry.
  • Thermogravimetric analysis (TGA): To assess thermal stability (decomposition >255°C) .
  • Electron paramagnetic resonance (EPR): For paramagnetic metal centers (e.g., Fe³⁺ or Mn³⁺) .

Q. How do researchers design experiments to evaluate the anticancer activity of this compound derivatives?

Derivatives (e.g., metal complexes or Schiff bases) are tested using in vitro assays:

  • MTT assay: Cells (e.g., Mia-Paca-2 pancreatic cancer) are treated with compounds (1–10 μM) for 48 hours. Viability is measured via absorbance at 570 nm .
  • Controls: DMSO (vehicle) and paclitaxel (positive control) ensure baseline comparison.
  • Statistical analysis: One-way ANOVA with Dunnett’s post-test identifies significant viability reduction (p < 0.05) .

Q. How can contradictory data in synthesis yields be resolved?

Discrepancies arise from variables like solvent choice (polar vs. nonpolar), reaction time, and purification methods. For example, using ethanol vs. DMF may alter solubility and intermediate stability. Systematic optimization via Design of Experiments (DoE) or computational modeling (e.g., density functional theory) can identify optimal conditions .

Q. What computational tools are used to predict the reactivity of this compound derivatives?

Quantum chemical calculations (e.g., Gaussian software) model electronic properties, while Quantitative Structure-Property Relationship (QSPR) algorithms correlate substituent effects with bioactivity. For instance, electron-withdrawing groups at the 5-position enhance thione nucleophilicity .

Q. What strategies are employed to functionalize this compound for enhanced bioactivity?

Common derivatization includes:

  • Schiff base formation: Condensation with aldehydes (e.g., salicylaldehyde) to form imine-linked derivatives .
  • Metal coordination: Enhancing stability and redox activity via complexation .
  • Halogenation: Bromination at the 5-position increases electrophilicity for nucleophilic substitution .

Q. How does this compound behave under extreme pH or temperature conditions?

Stability studies show decomposition >255°C, with slight solubility in water (0.238 kg/L at 20°C). Under acidic conditions, protonation of the thione group occurs, while alkaline conditions may promote oxidation to disulfides. Accelerated stability testing (40°C/75% RH) over 6–12 months is recommended for long-term storage guidelines .

Q. What environmental impact assessments exist for this compound?

The U.S. EPA lists its zinc salt derivative as a potential endocrine disruptor, requiring ecotoxicity testing (e.g., Daphnia magna LC₅₀). Biodegradation studies under OECD 301 guidelines and bioaccumulation potential (log P ~2.5) are critical for environmental risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Benzimidazole-2-thione
Reactant of Route 2
2H-Benzimidazole-2-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.